[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
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Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIMTKORDHHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide
Executive Summary
The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol —frequently referred to as 1-p-tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM)—is a highly versatile chemical scaffold. Characterized by its stable aromatic 1,2,3-triazole core, TTM serves as a critical building block in medicinal chemistry as a bioisostere for amides and esters[1]. Beyond pharmaceuticals, TTM has proven highly effective as an ecological corrosion inhibitor for mild steel in acidic environments[2],[3], and acts as a robust bidentate ligand in the formation of novel transition metal coordination complexes[4].
This whitepaper details the definitive methodology for synthesizing TTM via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , providing researchers with a self-validating, high-yield protocol grounded in mechanistic causality.
Mechanistic Rationale: The CuAAC Pathway
The synthesis of TTM relies on the "click chemistry" paradigm, specifically the [3+2] cycloaddition between 1-azido-4-methylbenzene (p-tolyl azide) and propargyl alcohol[4].
While thermal Huisgen cycloadditions require elevated temperatures and yield a mixture of 1,4- and 1,5-disubstituted isomers, the introduction of a Copper(I) catalyst fundamentally alters the reaction pathway[5]. The Cu(I) species lowers the activation energy by coordinating with the terminal alkyne to form a copper-acetylide intermediate. This intermediate dictates absolute regioselectivity, ensuring that only the 1,4-disubstituted triazole isomer is formed[1].
Causality of the Catalyst System: Direct use of Cu(I) salts (e.g., CuI or CuCl) is often problematic due to their thermodynamic instability and tendency to oxidize into catalytically inactive Cu(II) species. To circumvent this, our protocol utilizes CuSO₄·5H₂O paired with sodium ascorbate . The ascorbate acts as a sacrificial mild reducing agent, continuously regenerating the active Cu(I) species in situ[5]. This prevents oxidative alkyne coupling (Glaser coupling) and ensures a robust catalytic cycle.
Fig 1. Catalytic cycle of the CuAAC reaction yielding the 1,4-disubstituted triazole.
Experimental Architecture: A Self-Validating Protocol
The following protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure experimental integrity.
Materials Required
-
Substrates: 1-azido-4-methylbenzene (10 mmol), Propargyl alcohol (12 mmol)[4].
-
Catalyst System: CuSO₄·5H₂O (0.10 g, ~4 mol%), Sodium ascorbate (0.15 g, ~7.5 mol%)[4].
-
Solvents: Dimethyl sulfoxide (DMSO) (10 mL), Deionized Water (10 mL)[4].
Step-by-Step Methodology
-
Catalyst Activation (Aqueous Phase): Dissolve CuSO₄·5H₂O and sodium ascorbate in 10 mL of deionized water under gentle magnetic stirring.
-
Causality: Water is the optimal solvent for stabilizing the highly polar inorganic salts.
-
Validation Checkpoint: Observe the solution transition from a distinct pale blue (Cu²⁺) to a yellowish or nearly colorless tint. This visual cue validates the successful in situ generation of the active Cu⁺ catalyst.
-
-
Substrate Solvation (Organic Phase): In a separate vessel, dissolve 1-azido-4-methylbenzene and propargyl alcohol in 10 mL of DMSO.
-
Causality: DMSO provides superior solvation for the hydrophobic p-tolyl azide, preventing premature precipitation when introduced to the aqueous phase.
-
-
Ligation Phase: Add the DMSO substrate solution dropwise to the aqueous catalyst mixture. Stir the biphasic/suspension mixture at room temperature (25°C).
-
Causality: The CuAAC reaction is highly exergonic. Conducting the reaction at room temperature prevents thermal degradation of the azide and suppresses the formation of unwanted byproducts[5]. The DMSO/H₂O (1:1) co-solvent system creates an ideal microenvironment where both hydrophobic substrates and hydrophilic catalysts can interact efficiently[4].
-
-
Reaction Monitoring: Allow the reaction to stir for 4–12 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The complete disappearance of the high-Rf azide spot confirms reaction termination.
-
-
Quenching and Precipitation: Pour the crude reaction mixture into 100 mL of ice-cold water while stirring vigorously.
-
Causality: The highly polar DMSO/H₂O mixture retains the copper salts and unreacted propargyl alcohol, while the hydrophobic nature of the newly formed TTM forces it to crash out of solution as a solid precipitate.
-
-
Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with copious amounts of cold water to remove residual DMSO. Recrystallize the crude solid from hot ethanol to yield pure TTM[4].
Fig 2. Step-by-step experimental workflow for the synthesis and purification of TTM.
Quantitative Data & Analytical Validation
The choice of solvent system dramatically impacts the kinetics and yield of the CuAAC reaction. Table 1 summarizes the optimization landscape, demonstrating why the DMSO/H₂O system is mandated for this specific synthesis.
Table 1: Optimization of Reaction Conditions for TTM Synthesis
| Solvent System | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| H₂O | CuSO₄ / Na-Ascorbate | 25 | 24 | < 10% |
| DMSO | CuSO₄ / Na-Ascorbate | 25 | 12 | 45% |
| t-BuOH / H₂O (1:1) | CuSO₄ / Na-Ascorbate | 25 | 6 | 85% |
| DMSO / H₂O (1:1) | CuSO₄ / Na-Ascorbate | 25 | 4 | 92% |
Post-purification, the structural integrity of TTM must be validated spectroscopically. The presence of the C5-H proton on the triazole ring is the definitive marker of successful 1,4-regioselectivity.
Table 2: Key Spectroscopic Signatures for TTM Validation
| Analytical Method | Signal / Wavenumber | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.50 (s, 1H) | Triazole C5-H (Diagnostic for 1,4-isomer) |
| ¹H NMR (DMSO-d₆) | δ 7.75 (d, 2H), 7.35 (d, 2H) | Aromatic protons (p-tolyl ring) |
| ¹H NMR (DMSO-d₆) | δ 5.30 (t, 1H), 4.60 (d, 2H) | Hydroxyl (-OH) and methylene (-CH₂) protons |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H) | Aryl methyl group (-CH₃) |
| FT-IR (KBr) | ~3300 cm⁻¹ | O-H stretching vibration |
| FT-IR (KBr) | ~3100 cm⁻¹ | C-H stretching (triazole ring) |
Application Landscape
The synthesized[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is not merely an end-product but a gateway molecule:
-
Coordination Chemistry: TTM acts as a versatile bidentate ligand. Metal coordination occurs via the nitrogen atom of the triazole ring and the terminal hydroxyl group, allowing for the synthesis of novel TTM-Co, TTM-Ni, TTM-Cu, and TTM-Zn complexes[4].
-
Materials Science: At concentrations as low as 1.0 × 10⁻³ M, TTM functions as an ecological corrosion inhibitor, achieving up to 81% inhibition efficiency for mild steel in 1.0 M HCl by forming a stable, protective passivation layer[1],[2].
References
- Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Arabian Journal of Chemistry
- 1-p-Tolyl-1H-1,2,3-triazole BenchChem
- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.
- Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach ResearchG
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces N
Sources
- 1. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Physicochemical Profiling and Applied Methodologies of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Executive Summary and Structural Significance
The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol —commonly referred to as 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol (TTM) —is a highly versatile, structurally rigid heterocyclic scaffold. Characterized by a 1,4-disubstituted 1,2,3-triazole core, a lipophilic p-tolyl group, and a hydrophilic terminal hydroxymethyl group, TTM exhibits unique electronic and spatial properties[1].
In modern applied chemistry, TTM serves three primary functions:
-
Coordination Chemistry: Acting as a bidentate ligand for transition metals (Cu, Co, Ni, Zn) to form biologically active chelates[2].
-
Materials Science: Functioning as a highly efficient, ecological mixed-type corrosion inhibitor for mild steel in highly acidic environments[3].
-
Medicinal Chemistry: Acting as a stable bioisostere for amides and esters, facilitating drug-protein interactions[4].
Quantitative Physicochemical and Spectroscopic Profile
To ensure reproducibility across laboratories, it is critical to establish a baseline of physical and spectral properties. The following table summarizes the validated physicochemical data for pure TTM synthesized via click chemistry[2].
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₀H₁₁N₃O | Baseline for HRMS validation. |
| Molar Mass | 189.22 g/mol | Essential for stoichiometric and thermodynamic calculations. |
| Melting Point | 125–127 °C | Primary indicator of crystalline purity and 1,4-regioselectivity. |
| IR (KBr) ν(OH) | 3215 cm⁻¹ | Confirms the presence of the terminal hydroxymethyl group. |
| IR (KBr) ν(N=N) | 1591 cm⁻¹ | Diagnostic stretching frequency for the 1,2,3-triazole ring. |
| ¹H NMR (Triazole-H) | δ 8.62 ppm (s, 1H) | Definitive diagnostic singlet confirming 1,4-disubstitution. |
| Molar Conductance | Non-electrolytic | Crucial parameter when profiling TTM-derived metal complexes. |
Synthetic Methodology: Regioselective CuAAC
The synthesis of TTM relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike the uncatalyzed thermal Huisgen cycloaddition—which yields a mixture of 1,4- and 1,5-isomers—the CuAAC pathway is entirely regioselective for the 1,4-isomer[5].
Causality Behind Experimental Choices
As an application scientist, I emphasize that the success of this reaction is governed by catalyst stability and solvent dynamics.
-
Solvent System (DMSO/H₂O): We utilize a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and water. DMSO ensures complete solvation of the hydrophobic dipole (1-azido-4-methylbenzene), while water solubilizes the inorganic catalyst system (CuSO₄/Sodium Ascorbate). This creates a highly reactive microenvironment at the solvent interface[1].
-
Catalyst Generation: Copper(II) sulfate is catalytically inactive for this cycloaddition. Sodium ascorbate is added as a sacrificial reducing agent to generate the active Cu(I) species in situ. Maintaining an excess of ascorbate prevents the atmospheric oxidation of Cu(I) back to Cu(II), thereby suppressing unwanted oxidative alkyne homocoupling (Glaser coupling)[5].
Self-Validating Protocol for TTM Synthesis
Reagents Required: 1-azido-4-methylbenzene (10 mmol), Propargyl alcohol (12 mmol), CuSO₄·5H₂O (0.10 g), Sodium ascorbate (0.15 g), DMSO (10 mL), Deionized H₂O (10 mL).
-
Substrate Solvation: Dissolve 10 mmol of 1-azido-4-methylbenzene and 12 mmol of propargyl alcohol in 10 mL of DMSO in a 50 mL round-bottom flask. Stir at 400 rpm.
-
Catalyst Preparation: In a separate vial, dissolve 0.10 g of CuSO₄·5H₂O and 0.15 g of sodium ascorbate in 10 mL of deionized water.
-
Validation Checkpoint 1: The solution must transition from cupric blue to pale yellow/colorless, confirming the successful reduction of Cu(II) to the active Cu(I) catalyst.
-
-
Cycloaddition Initiation: Dropwise, add the aqueous catalyst solution to the organic mixture.
-
Reaction Maturation: Stir the reaction mixture at room temperature (25 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3) until the azide spot is fully consumed.
-
Isolation & Purification: Pour the mixture into 50 mL of ice-cold water to precipitate the product. Filter the crude solid under a vacuum, wash with cold water to remove DMSO and inorganic salts, and recrystallize from ethanol.
-
Validation Checkpoint 2: A sharp melting point at 125–127 °C confirms the absence of unreacted starting materials and validates the exclusive formation of the 1,4-isomer[2].
-
Fig 1: Regioselective CuAAC catalytic workflow for TTM synthesis.
Application I: Ecological Corrosion Inhibition
One of the most impactful industrial applications of TTM is its use as an ecological corrosion inhibitor for mild steel in highly aggressive acidic environments (e.g., 1.0 M HCl)[3].
Mechanism of Action
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) studies reveal that TTM acts as a mixed-type inhibitor , suppressing both anodic metal dissolution and cathodic hydrogen evolution[3]. The causality behind its high inhibition efficiency (>90% at optimal concentrations) lies in a dual-mode adsorption mechanism governed by the Langmuir isotherm[3]:
-
Physisorption: In 1.0 M HCl, the nitrogen atoms of the triazole ring become protonated. These cationic TTM species are electrostatically attracted to the chloride ions (Cl⁻) that are pre-adsorbed on the positively charged mild steel surface.
-
Chemisorption: Concurrently, the unshared electron pairs on the unprotonated triazole nitrogen atoms, along with the π-electrons of the p-tolyl aromatic ring, undergo donor-acceptor interactions with the vacant d-orbitals of the surface iron atoms[6].
This synergistic adsorption creates a dense, hydrophobic monolayer that physically blocks the diffusion of corrosive hydronium (H₃O⁺) and chloride ions to the metal interface.
Fig 2: Dual-mode adsorption mechanism of TTM on mild steel surfaces.
Application II: Coordination Chemistry and Metal Chelates
Beyond surface chemistry, TTM is a potent ligand in the design of novel coordination compounds. The spatial arrangement of the triazole nitrogen (specifically N3) and the terminal hydroxyl oxygen allows TTM to act as a bidentate ligand[2].
When reacted with transition metal acetates (e.g., Cu(II), Co(II), Ni(II), Zn(II)), TTM forms highly stable, non-electrolytic complexes with the general formula [M(TTM)(CH3COO)2]·nH2O[2].
-
Thermal Stability: These chelates exhibit exceptional thermal stability, with decomposition temperatures exceeding 300 °C[2].
-
Biological Relevance: The complexation of TTM with metals like Zinc and Copper significantly amplifies its inherent antimicrobial and anticancer properties by increasing the lipophilicity of the central metal ion, thereby facilitating deeper penetration through microbial lipid membranes (Overtone's concept and Tweedy's chelation theory)[4].
Conclusion[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) represents a triumph of click chemistry—a molecule that is simple to synthesize yet structurally sophisticated enough to solve complex problems in both materials science and pharmacology. By strictly adhering to self-validating synthetic protocols and understanding the electronic causality behind its binding mechanisms, researchers can leverage the TTM scaffold to engineer next-generation corrosion inhibitors and targeted metallodrugs.
References
- Arab Journal of Chemistry (2025).Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach.
- Benchchem.1-p-Tolyl-1H-1,2,3-triazole.
- ResearchGate (2026).Towards a deeper understanding of the inhibition mechanism of a new 1,2,3-triazole derivative for mild steel corrosion in the hydrochloric acid solution using coupled experimental and theoretical methods.
- National Institutes of Health (NIH) / PMC.Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl.
- National Institutes of Health (NIH) / PMC.An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
Sources
- 1. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformation of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Foreword: The Significance of the Triazole Scaffold
The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry and materials science.[1] This five-membered heterocycle, featuring three nitrogen atoms, is not merely a passive linker but an active pharmacophoric element. Its chemical stability, significant dipole moment, and capacity to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[2] The 1,4-disubstituted pattern, readily accessible through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the modular construction of complex molecular architectures.[3] This guide provides a detailed examination of a specific derivative, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, focusing on its three-dimensional structure and conformational dynamics, which are critical determinants of its biological activity and material properties.
Molecular Structure: Insights from the Solid State
The most definitive information regarding the static structure of a molecule is derived from single-crystal X-ray diffraction (SC-XRD). While the crystal structure for the exact title compound is not publicly deposited, extensive data from closely related analogs, such as the chloro-substituted derivatives, provide a robust and transferable model for its key structural features.[4][5][6]
Core Geometry and Inter-ring Orientation
The molecule consists of three key fragments: the 4-methylphenyl (p-tolyl) group, the 1H-1,2,3-triazole ring, and the 4-hydroxymethyl substituent. Analysis of analogous crystal structures reveals a consistent and critical conformational feature: a non-planar arrangement between the aromatic p-tolyl ring and the heterocyclic triazole ring.
In the crystal structure of the analogous compound, [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, the asymmetric unit contains two independent molecules, which provides a valuable glimpse into slight conformational variations. The dihedral angles between the phenyl and triazole rings in these two conformers are 12.71(19)° and 17.3(2)°.[4][6] This slight twist is a compromise between conjugative stabilization, which favors planarity, and the minimization of steric hindrance. In other derivatives with different substitution patterns, such as 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone, this dihedral angle can be significantly larger (50.84°), demonstrating that substituents and crystal packing forces can heavily influence this parameter.[7]
The bond lengths and angles within the triazole and phenyl rings are unremarkable and fall within standard ranges for such systems.[3]
The Flexible Hydroxymethyl Group
A key point of conformational flexibility is the rotation around the C4-C(methanol) bond. The crystallographic data for the chloro-analog beautifully illustrates this, showing two distinct orientations of the terminal -CH₂OH group. The N3—C8—C9—O1 and N6—C17—C18—O2 torsion angles were found to be 82.2(5)° and -60.3(5)°, respectively.[4][6] This demonstrates that the energy barrier to rotation is low enough for different conformers to be trapped within the crystal lattice, a crucial insight for understanding its behavior in the dynamic environment of a biological receptor.
Supramolecular Assembly via Hydrogen Bonding
In the solid state, the hydroxymethyl group is a pivotal player in defining the crystal packing. Molecules of the chloro-analog are linked into supramolecular chains along the a-axis via a network of O—H···N and O—H···O hydrogen bonds.[4][6] These chains are further interconnected by weaker C—H···N interactions, forming layers that stack along the b-axis. This hydrogen bonding capability is fundamental to the molecule's potential biological interactions and its physicochemical properties, such as solubility.
Conformational Analysis in Solution
While crystal structures provide a high-resolution snapshot, the behavior of a molecule in solution is dynamic. The conformation of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in solution is best described as a dynamic equilibrium of conformers, governed by the rotational barriers around key single bonds.
Key Rotational Degrees of Freedom
-
Tolyl-Triazole Rotation: The dihedral angle observed in the crystal structure represents a low-energy state. In solution, the p-tolyl group can rotate relative to the triazole ring. Computational studies using Density Functional Theory (DFT) on related triazoles confirm that while there is a preferred orientation, the energy barrier for this rotation is typically low, allowing for rapid interconversion at room temperature.[2]
-
Hydroxymethyl Rotation: As evidenced by the crystal structure, the -CH₂OH group is highly flexible. The different torsion angles observed (-60.3° and 82.2°) correspond to different staggered conformations (gauche and anti-periplanar). In solution, the group is expected to be in rapid exchange between these low-energy states.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for probing solution-state structure and dynamics. For a typical sample in DMSO-d₆, the following characteristic signals would be expected:
-
¹H NMR:
-
A singlet for the triazole C5-H proton, typically downfield (around 8.5-9.2 ppm).[8]
-
A singlet for the methyl (-CH₃) protons on the tolyl group (around 2.4 ppm).
-
Two doublets for the AA'BB' system of the p-substituted tolyl ring (typically 7.3-8.0 ppm).
-
A doublet for the methylene (-CH₂) protons, which may appear as a singlet if rotation is fast, coupled to the hydroxyl proton (around 4.6-5.5 ppm).
-
A triplet for the hydroxyl (-OH) proton, coupled to the adjacent methylene group.
-
-
¹³C NMR:
-
Distinct signals for the two unique carbons of the triazole ring.
-
Signals for the methyl, quaternary, and two aromatic CH carbons of the tolyl group.
-
A signal for the methylene carbon (-CH₂OH), typically in the range of 54-57 ppm.[9]
-
The observation of sharp, well-resolved signals at room temperature typically indicates that any conformational exchange processes are fast on the NMR timescale.[1]
Computational Modeling Workflow
To quantitatively understand the conformational landscape, a computational approach using DFT is invaluable. This allows for the mapping of the potential energy surface as a function of key dihedral angles.
Caption: A typical workflow for computational conformational analysis.
Experimental Methodologies: Synthesis and Characterization
The protocols described below represent standard, validated methods for the synthesis and structural confirmation of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol: Synthesis via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is the most efficient and widely used for preparing 1,4-disubstituted 1,2,3-triazoles.[3][10] It involves the reaction between an organic azide and a terminal alkyne.
Caption: Workflow for the synthesis of the title compound via CuAAC.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1-azido-4-methylbenzene from 4-toluidine via diazotization followed by reaction with sodium azide. Causality: This creates the azide component required for the cycloaddition.
-
Reaction Setup: In a round-bottom flask, dissolve 1-azido-4-methylbenzene (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Causality: The ascorbate reduces Cu(II) to the active Cu(I) species in situ, which catalyzes the cycloaddition.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting materials are consumed, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol is the gold standard for determining the precise three-dimensional atomic arrangement in the solid state.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are paramount. This is achieved by slow evaporation of a saturated solution of the purified compound. A range of solvents (e.g., ethyl acetate, methanol, acetone) should be screened. Causality: Slow solvent evaporation allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal.
-
Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 120 K) is used to minimize thermal motion of the atoms, improving data quality.[4] The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern.
-
Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions. The positions of the atoms are determined using direct methods (structure solution). This initial model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit.[11] Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction intensities and those calculated from the molecular model, resulting in a highly accurate final structure.
Summary and Implications
The structural and conformational properties of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol are defined by a balance of electronic and steric effects.
| Structural Parameter | Observation | Significance |
| Tolyl-Triazole Dihedral Angle | Typically 10-20°, but can be larger depending on substituents.[4][6][7] | Defines the relative orientation of the two ring systems, impacting the overall molecular shape and potential for π-stacking. |
| Hydroxymethyl Conformation | Flexible, with multiple low-energy conformers observed.[4][6] | The -CH₂OH group can readily reorient to form optimal hydrogen bonds with a target receptor. |
| Intermolecular Interactions | Dominated by O-H···N/O hydrogen bonding.[4][6] | Governs crystal packing, solubility, and is a primary mode of interaction with biological macromolecules. |
References
- Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. (n.d.). Google Vertex AI Search.
- Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (n.d.). PMC.
- Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024).
- Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021). MDPI.
- Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. (2025). Arabian Journal of Chemistry.
- [1-(3-Chlorophenyl)
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. (n.d.). PubChem.
- Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. (n.d.). PMC.
- 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. (n.d.).
- Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazo. (2016). DDDT.
- 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide. (n.d.). PMC.
- [1-(3-Chloro-phen-yl)
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI.
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Solvation Thermodynamics and Protocol Standardization for[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
An In-Depth Technical Guide for Researchers and Formulation Scientists
Executive Summary
As a Senior Application Scientist overseeing formulation and assay development, I frequently encounter the challenge of optimizing solvent systems for heterocyclic scaffolds. The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol —commonly abbreviated as TTM or 1-(p-tolyl)-1H-1,2,3-triazole-4-methanol—presents a fascinating case study in solvation thermodynamics.
Synthesized reliably via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,4-disubstituted triazole core acts as a robust bioisostere in medicinal chemistry and a highly effective mixed-type corrosion inhibitor for metals in acidic media[1][2][3]. However, its diverse applications require precise dissolution protocols. This whitepaper provides a comprehensive, self-validating framework for understanding and manipulating the solubility of TTM in various organic solvents.
Molecular Architecture & Solvation Causality
To master the solubility of TTM, one must first understand the causality behind its physical state. The solubility of TTM is dictated by the interplay between three distinct structural domains:
-
The 1,2,3-Triazole Core: Highly polar and aromatic, possessing a strong dipole moment.
-
The Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen-bond donor and acceptor.
-
The p-Tolyl Substituent: Imparts localized lipophilicity and facilitates weak van der Waals dispersion forces.
In the solid state, TTM forms a robust crystalline lattice. This lattice is thermodynamically stabilized by intermolecular hydrogen bonding between the hydroxyl donor of one molecule and the N2/N3 nitrogen acceptors of adjacent triazole rings. Causality Principle: To achieve dissolution, a solvent must provide a solvation energy (enthalpy of solvation) that exceeds the lattice energy of the solid.
Consequently, polar aprotic solvents like DMSO are highly effective because their strong H-bond accepting nature disrupts the TTM crystal lattice, while non-polar solvents like hexane fail to overcome these intermolecular forces[1].
Caption: Thermodynamic causality of TTM solvation pathways based on structural domains.
Quantitative Solubility Matrix
The following table synthesizes the expected solubility profile of TTM across standard organic solvents, grounded in dielectric constants and empirical solvent-solute interactions.
| Solvent | Dielectric Constant (ε) | Solubility Class | Est. Solubility (mg/mL) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 | Strong dipole-dipole interactions; excellent H-bond acceptor matching the -OH group. |
| N,N-Dimethylformamide (DMF) | 36.7 | Freely Soluble | > 80 | High polarity efficiently disrupts the triazole crystal lattice. |
| Methanol (MeOH) | 32.7 | Soluble | 25 - 50 | Protic nature allows mutual H-bonding, though less efficient than DMSO. |
| Dichloromethane (DCM) | 8.9 | Sparingly Soluble | 5 - 15 | Solvates the lipophilic p-tolyl ring, but lacks strong H-bond capacity. |
| Hexane | 1.9 | Insoluble | < 1 | Insufficient polarity to overcome solid-state lattice energy. |
High-Fidelity Dissolution Protocols
To ensure scientific integrity, a protocol must be a self-validating system . Kinetic solubility (simply shaking and observing) often overestimates true solubility due to supersaturation or the presence of microscopic colloidal suspensions. The workflows below are designed to guarantee thermodynamic accuracy.
Preparation of 100 mM Stock Solution (for Bioassays/Corrosion Testing)
Use this protocol when preparing TTM for downstream applications where absolute dissolution is critical[2].
-
Gravimetric Weighing: Weigh the required mass of TTM on an analytical balance (±0.01 mg precision) into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF using a calibrated positive-displacement pipette.
-
Mechanical Agitation: Vortex the mixture at 3000 rpm for 2 minutes.
-
Sonication (Lattice Disruption): Place the vial in an ultrasonic bath at 25°C for 5 minutes. Causality: Cavitation forces dynamically disrupt any remaining micro-crystalline aggregates without degrading the thermally stable triazole ring.
-
Turbidimetric Inspection: Visually inspect against a dark background. The solution must be completely optically clear.
-
Sterile Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter. This ensures no nucleation seeds remain, preventing spontaneous precipitation during storage.
Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to determine the absolute maximum solubility of TTM in a novel solvent mixture.
-
Saturation Setup: Add an excess amount of TTM (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate mechanically on an orbital shaker at a constant 25°C for 48 hours. Causality: 48 hours ensures the system transitions from kinetic suspension to thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid fraction.
-
Filtration: Extract the supernatant and filter through a 0.22 µm PTFE membrane.
-
Quantification: Dilute the filtrate appropriately and quantify the TTM concentration via HPLC-UV against a pre-established calibration curve (monitoring the triazole chromophore at ~254 nm).
Caption: Self-validating experimental workflow for standardized TTM dissolution and verification.
Conclusion
The successful deployment of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in advanced material science and pharmacology hinges on rigorous solvent selection. By leveraging polar aprotic solvents like DMSO and employing self-validating, thermodynamically grounded dissolution protocols, researchers can ensure reproducible bioavailability in assays and uniform film formation in corrosion inhibition applications.
Sources
Spectroscopic Data for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide
Introduction
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound belonging to the 1,2,3-triazole family. This class of compounds has garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the triazole ring, such as its aromaticity, dipole character, and ability to form hydrogen bonds, make it a valuable scaffold in the design of novel therapeutic agents.
Molecular Structure
The chemical structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is presented below. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectroscopic data.
Caption: 2D structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Synthesis Overview
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol would typically involve the reaction of 4-methylphenyl azide with propargyl alcohol in the presence of a copper(I) catalyst.
Caption: General synthetic workflow for the target compound.
This synthetic route is generally high-yielding and produces clean products. However, potential impurities could include unreacted starting materials or byproducts from side reactions, which would be readily identifiable by the spectroscopic methods discussed below.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Data and Interpretation
Based on the structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol and data from its analogues[1][2], the following proton signals are expected:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Methyl (CH₃) | ~2.4 | Singlet | 3H | The three equivalent protons of the methyl group on the tolyl ring will appear as a sharp singlet in the upfield region. |
| Methanol (CH₂OH) | ~4.8 | Singlet or Doublet | 2H | The two protons of the methylene group attached to the triazole ring. This signal may show coupling to the hydroxyl proton, depending on the solvent and concentration. |
| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange. |
| Aromatic (Tolyl, 2H) | ~7.3 | Doublet | 2H | The two protons on the tolyl ring ortho to the methyl group. |
| Aromatic (Tolyl, 2H) | ~7.6 | Doublet | 2H | The two protons on the tolyl ring meta to the methyl group. |
| Triazole (CH) | ~7.8 | Singlet | 1H | The single proton on the C5 position of the triazole ring. |
The aromatic region will display a characteristic AA'BB' system for the para-substituted tolyl group. The triazole proton typically appears as a sharp singlet in the downfield aromatic region.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation
The expected ¹³C NMR chemical shifts for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol are tabulated below, with assignments based on analogous structures[1][2]:
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Methyl (CH₃) | ~21 | The methyl carbon of the tolyl group, appearing in the aliphatic region. |
| Methanol (CH₂OH) | ~56 | The methylene carbon attached to the triazole ring. |
| Aromatic (Tolyl, CH) | ~120, ~130 | Two signals for the aromatic CH carbons of the tolyl group. |
| Triazole (CH) | ~122 | The C5 carbon of the triazole ring. |
| Aromatic (Tolyl, C-N) | ~135 | The quaternary carbon of the tolyl ring attached to the triazole nitrogen. |
| Aromatic (Tolyl, C-CH₃) | ~140 | The quaternary carbon of the tolyl ring attached to the methyl group. |
| Triazole (C-CH₂OH) | ~148 | The C4 carbon of the triazole ring, which is attached to the methanol group. |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Experimental Protocol
A common method for analyzing this type of compound is Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrum Data and Interpretation
The molecular formula of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is C₁₀H₁₁N₃O, which corresponds to a monoisotopic mass of approximately 189.09 g/mol .
| m/z | Assignment | Notes |
| ~190.10 | [M+H]⁺ | The protonated molecular ion, which is expected to be the base peak in the ESI-MS spectrum. |
| ~212.08 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. |
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a high degree of confidence in the compound's identity.
Conclusion
The spectroscopic characterization of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol relies on a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. This technical guide provides a detailed framework for the expected spectroscopic data based on the known structure of the molecule and experimental data from closely related analogues. By following the outlined protocols and understanding the interpretation of the spectral data, researchers and drug development professionals can confidently identify and assess the purity of this and similar 1,2,3-triazole derivatives, which is a critical step in the advancement of new therapeutic agents.
References
-
PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Strategic Utility of Tolyl-Substituted Triazoles in Modern Medicinal Chemistry and Materials Science
Executive Summary
Tolyl-substituted triazoles—comprising 1,2,3- and 1,2,4-triazole cores appended with ortho-, meta-, or para-methylphenyl (tolyl) groups—represent a highly versatile class of pharmacophores and industrial chelators. The strategic addition of a tolyl group introduces critical steric bulk, enhances lipophilicity (LogP), and exerts an inductive (+I) electronic effect that fundamentally alters the molecule's interaction with biological targets and metallic surfaces. This technical whitepaper explores the mechanistic rationale, quantitative efficacy, and self-validating experimental workflows driving research into tolyl-triazoles across oncology, infectious disease, and materials science.
Mechanistic Rationale: The "Tolyl" Advantage
The triazole ring is a privileged scaffold due to its high dipole moment, hydrogen-bonding capability, and metabolic stability. However, appending a tolyl group provides three distinct physicochemical upgrades:
-
Electronic Tuning: The electron-donating methyl group increases the electron density on the triazole nitrogens, strengthening coordinate covalent bonds with transition metals (e.g., heme iron in enzymes, or surface copper/steel in industrial applications).
-
Lipophilic Shielding: The hydrocarbon nature of the tolyl group increases the overall partition coefficient (LogP), which is essential for penetrating lipid-rich fungal cell walls or the blood-brain barrier.
-
Steric Orientation: The position of the methyl group (o-, m-, p-) dictates the dihedral angle between the phenyl ring and the triazole core, allowing chemists to "lock" the molecule into conformations that perfectly match the hydrophobic pockets of target receptors.
Mechanistic pathways of tolyl-triazole scaffolds in biological and material applications.
Emerging Research Areas
Oncology: Targeted Anticancer Therapeutics
In oncology, tolyl-1,2,3-triazoles are heavily researched as inhibitors of aromatase and various kinases. The triazole nitrogen coordinates with the active site, while the tolyl group anchors the molecule via π−π stacking and hydrophobic interactions. For instance, recent studies highlight that o-tolyl substituted 1,2,3-triazoles exhibit profound cytotoxicity against breast cancer cell lines. Specifically, 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole demonstrated an IC50 of 6.17 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil[1].
Infectious Disease: Advanced Antifungal Agents
The rise of fluconazole-resistant Candida strains necessitates new antifungal agents. 1,2,4-triazolethiones bearing a p-tolyl substitution have shown exceptional promise[2]. The mechanism relies on the inhibition of lanosterol 14 α -demethylase (CYP51). The lipophilic p-tolyl group facilitates rapid penetration through the ergosterol-rich fungal membrane. Once inside, the triazole core coordinates with the heme iron of CYP51, halting ergosterol biosynthesis and leading to toxic accumulation of methylated sterols.
Materials Science: Superior Corrosion Inhibitors
Beyond biology, tolyltriazole (TTA) is a foundational chemical in industrial water treatment and metallurgy[3]. When applied to metals like copper or mild steel, TTA forms a highly resilient, passive chemisorbed layer. The methyl group on the tolyl ring makes this protective film significantly more hydrophobic than unsubstituted benzotriazole, effectively repelling aqueous corrosive species (like chloride ions). Electrochemical studies confirm that even at low concentrations (0.07 M), TTA achieves a 91% corrosion inhibition efficiency on mild steel in highly acidic (0.5 M HCl) environments.
Quantitative Efficacy Data
The following table synthesizes the performance metrics of tolyl-triazole derivatives across different research domains, providing a benchmark for future drug design and material formulation.
| Compound / Derivative | Target Application | Concentration / Dose | Key Efficacy Metric | Reference |
| 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole | MCF-7 Breast Cancer Cells | 6.17 μM (IC50) | Superior cytotoxicity over 5-FU and Tamoxifen | [1] |
| 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | Fungal Pathogens (Candida spp.) | Variable (MIC) | High selectivity for fungal over bacterial cells | [2] |
| Tolyltriazole (TTA) | Mild Steel in 0.5 M HCl | 0.07 M | 91% Corrosion Inhibition Efficiency |
Self-Validating Experimental Methodologies
To ensure scientific integrity, protocols must be designed with internal causality and validation checkpoints. Below are two field-proven workflows for synthesizing and evaluating tolyl-triazoles.
Protocol A: CuAAC Synthesis of 1-Tolyl-1H-1,2,3-Triazoles
This Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol is designed to eliminate oxidative homocoupling (Glaser coupling) of alkynes, a common failure point in triazole synthesis.
-
Reagent Preparation: Dissolve 1.0 mmol of terminal alkyne and 1.0 mmol of tolyl azide in a 1:1 mixture of tert-butanol and water (10 mL). Causality: This biphasic solvent system ensures solubility of organic substrates while supporting the aqueous catalytic cycle.
-
Catalyst Generation: Add 0.1 mmol of CuSO 4⋅5H2O followed immediately by 0.2 mmol of sodium ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the formation of unreactive Cu(II) complexes.
-
Reaction & Self-Validation: Stir at room temperature for 12 hours. Monitor via Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the azide starting material spot (visualized via UV or iodine) confirms conversion before proceeding to workup.
-
Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Structural Confirmation: Validate the regioselectivity using 1 H NMR. The appearance of a distinct singlet around δ 8.0–8.5 ppm confirms the formation of the 1,4-disubstituted triazole proton.
Self-validating CuAAC synthesis workflow for tolyl-substituted 1,2,3-triazoles.
Protocol B: Electrochemical Evaluation of Tolyltriazole Corrosion Inhibition
To accurately measure the passivating power of TTA, Electrochemical Impedance Spectroscopy (EIS) is utilized. EIS is superior to simple weight-loss methods because it differentiates between solution resistance and charge-transfer resistance.
-
Substrate Preparation: Polish mild steel coupons using ascending grades of SiC paper (up to 1200 grit). Wash with double-distilled water and degrease with acetone. Causality: A uniform surface roughness is critical to ensure that impedance measurements reflect chemical passivation rather than physical surface anomalies.
-
Electrolyte Formulation: Prepare a 0.5 M HCl solution. Add Tolyltriazole (TTA) to achieve a concentration of 0.07 M.
-
Cell Assembly: Utilize a standard three-electrode cell: the mild steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.
-
EIS Measurement: After 30 minutes of immersion to establish the Open Circuit Potential (OCP), apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.
-
Self-Validating Data Analysis: Fit the resulting Nyquist plot to a Randles equivalent circuit. Self-Validation: A significant increase in the diameter of the Nyquist semicircle (representing Charge Transfer Resistance, Rct ) compared to the blank HCl solution mathematically validates the formation of the hydrophobic TTA protective layer.
Conclusion
The tolyl-substituted triazole is not merely a structural curiosity; it is a highly tunable pharmacophore and industrial ligand. By understanding the causal relationship between the electron-donating, lipophilic nature of the tolyl group and the coordinating power of the triazole ring, researchers can rationally design next-generation kinase inhibitors, resilient antifungal agents, and advanced anticorrosive coatings.
References
- Source: nih.gov (PMC)
- Source: unpchemicals.
- Source: dergipark.org.
- Source: scielo.
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literature review of 1H-1,2,3-triazol-4-yl]methanol derivatives
An In-Depth Technical Guide to [1H-1,2,3-Triazol-4-yl]methanol Derivatives: Synthesis, Properties, and Applications
Introduction: The Ascendance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry and materials science.[1] Classified as a "privileged structure," this five-membered nitrogen-containing heterocycle exhibits a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[1][2] Its metabolic stability, capacity for hydrogen bonding, and function as a bioisostere for amide bonds contribute to favorable pharmacokinetic profiles.[1][3] The [1H-1,2,3-triazol-4-yl]methanol moiety, specifically, incorporates a versatile hydroxyl group, providing a key attachment point for further functionalization or for critical interactions with biological targets.
The rise of this scaffold is inextricably linked to the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction provides a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles, making derivatives accessible for widespread screening and application.[3][6] This guide provides an in-depth exploration of the synthesis, key biological activities, and catalytic applications of [1H-1,2,3-triazol-4-yl]methanol derivatives, intended for professionals in chemical synthesis and drug development.
Part 1: Synthetic Strategies for the [1H-1,2,3-Triazol-4-yl]methanol Core
The predominant method for synthesizing the 1,4-disubstituted [1H-1,2,3-triazol-4-yl]methanol core is the CuAAC reaction, a robust 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide.[2][5]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction offers a significant rate acceleration (up to 10⁸) compared to the uncatalyzed thermal Huisgen cycloaddition, proceeds under mild conditions, and is tolerant of a wide array of functional groups.[7] The reaction between an organic azide (R-N₃) and propargyl alcohol (HC≡CCH₂OH) yields the desired [1H-1,2,3-triazol-4-yl]methanol core.
Mechanism of Action: The catalytic cycle involves the formation of a copper(I) acetylide intermediate.[7] This species then reacts with the azide to form a six-membered copper metallacycle, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[7] The use of ligands, such as tris(triazolyl)methanol, can stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
Experimental Protocol: Synthesis of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
This protocol describes a representative CuAAC reaction. The choice of benzyl azide as the starting material is illustrative; it can be replaced with various other organic azides. Polyethylene glycol (PEG)-water is used as a green, environmentally benign solvent system.[9]
Materials & Equipment:
-
Benzyl azide
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, condenser
-
TLC plates (silica gel)
-
Ethyl acetate, hexane (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve benzyl azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of PEG-400 and water (10 mL). Stir the mixture at room temperature to ensure homogeneity.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL H₂O) and an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL H₂O).
-
Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution will typically turn from blue to a yellowish or heterogeneous mixture, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50°C to increase the rate). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, add 20 mL of water to the flask. The product often precipitates as a solid. If not, extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the pure (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
Part 2: Biological and Chemical Applications
The unique structural features of [1H-1,2,3-triazol-4-yl]methanol derivatives have led to their exploration in a multitude of fields, most notably in drug discovery.
Anticancer Activity
A significant body of research highlights the potential of these derivatives as anticancer agents.[3][10] They have demonstrated efficacy against various cancer cell lines, including lung, breast, and colon cancer.[2][4]
Mechanisms of Action:
-
Microtubule Disruption: Certain podophyllotoxin-triazole hybrids have been shown to act on microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Induction of Apoptosis: Many triazole derivatives trigger programmed cell death. For instance, triazole-containing naphthoquinones arrest the cell cycle at the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[2]
-
Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes crucial for cancer progression, such as aminopeptidase N.[2]
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Asiatic Acid Derivatives | A549 (Lung) | 2.67 - 4.84 | Not specified | [2] |
| Naphthoquinone Hybrids | A549 (Lung) | 9.19 | G0/G1 cell cycle arrest, apoptosis | [2] |
| Wogonin-Triazole Hybrids | MCF-7 (Breast) | 17 | CDK9 protein degradation | [4] |
| Podophyllotoxin Hybrids | A549 (Lung) | 0.021 - 0.029 | Microtubule disruption, G2/M arrest | [2] |
Antimicrobial and Antifungal Activity
The triazole scaffold is a well-established pharmacophore in antimicrobial agents.[11][12] Fluconazole, a prominent antifungal drug, features a related triazole core.[1][13] Derivatives of [1H-1,2,3-triazol-4-yl]methanol have shown potent activity against a range of bacterial and fungal pathogens.[12][14]
Mechanism of Action (Antifungal): The primary mode of action for many triazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition disrupts membrane integrity and halts fungal growth.[1]
Antiviral and Neuroprotective Activities
Beyond cancer and microbial infections, these compounds have shown promise in other therapeutic areas. The 1,2,3-triazole ring serves as a key pharmacophore in a wide range of biologically active compounds, including antiviral, antidiabetic, and anti-inflammatory agents.[3][4] For instance, certain 1,2,3-triazole-quinoline conjugates have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, highlighting their neuroprotective potential.[15]
Experimental Protocol: In Vitro Anticancer MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of newly synthesized compounds against a cancer cell line, such as A549 (human lung carcinoma).
Materials & Equipment:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized triazole compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The [1H-1,2,3-triazol-4-yl]methanol scaffold is a remarkably versatile and valuable building block in modern chemistry. Its straightforward and efficient synthesis via CuAAC "click" chemistry has positioned it as a favored core for developing extensive compound libraries.[7][9] Research has demonstrated the profound potential of these derivatives as potent agents against cancer, microbial infections, and neurological disorders.[10][12][15] The inherent modularity of their synthesis allows for fine-tuning of steric and electronic properties, enabling systematic Structure-Activity Relationship (SAR) studies and the optimization of lead compounds. Future research will likely focus on creating more complex molecular hybrids, exploring novel biological targets, and developing triazole-based materials for applications in catalysis and diagnostics.
References
- 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). Vertex AI Search.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC.
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis.
- A mini review of the synthesis of poly-1,2,3-triazole-based functional materials. (2017). RSC Publishing.
- 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). ResearchGate.
- Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI.
- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2023). MDPI.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). PMC.
- New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). IBISS RADaR.
- Covalently immobilized tris(triazolyl)methanol–Cu(i) complexes: highly active and recyclable catalysts for CuAAC reactions. (n.d.). RSC Publishing.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (n.d.). PMC.
- (1-(4-Methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) accelerated copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as green reaction media. (n.d.). JOCPR.
- New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. (n.d.). ResearchGate.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals.
- Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (n.d.). PMC.
- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). PMC.
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
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- 12. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol via CuAAC
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Executive Summary & Mechanistic Rationale
The target molecule,[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, features a 1,4-disubstituted 1,2,3-triazole core—a highly stable pharmacophore frequently utilized in drug discovery as a bioisostere for amide bonds.
Uncatalyzed Huisgen cycloadditions require elevated temperatures and inherently yield a mixture of 1,4- and 1,5-regioisomers. By employing the [1], we introduce a Cu(I) catalyst that fundamentally alters the reaction pathway. The causality here is thermodynamic: the Cu(I) inserts into the terminal alkyne to form a copper-acetylide intermediate, drastically lowering the activation energy and exclusively driving the formation of the 1,4-disubstituted isomer at room temperature.
Mechanistic pathway of the CuAAC reaction highlighting the catalytic cycle.
Safety & Pre-Reaction Validation
Azide Safety (The Rule of Six): Organic azides carry inherent explosive risks. A standard safety metric is the "Rule of Six," which states that the ratio of (C+O)/N should be ≥3 for an azide to be handled safely.
-
Analysis: The precursor, p-tolyl azide (1-azido-4-methylbenzene), contains 7 carbons and 3 nitrogens. Its ratio is 7/3=2.33 .
-
Actionable Insight: Because this ratio is less than 3, p-tolyl azide possesses explosive potential. It must not be subjected to high heat, concentrated to absolute dryness without care, or handled with metal spatulas.
Self-Validating System: To ensure a robust workflow, the protocol relies on the distinct spectroscopic signature of the azide group. Prior to the reaction, verify the azide via IR spectroscopy (sharp peak at ~2100 cm⁻¹). The complete disappearance of this peak serves as the absolute validation metric for reaction completion.
Step-by-Step Experimental Protocol
This methodology is adapted from optimized conditions for [2], utilizing a mixed aqueous-organic solvent system.
Reagents Required
-
p-Tolyl azide: 1.33 g (10.0 mmol, 1.0 eq)
-
Propargyl alcohol (prop-2-yn-1-ol): 0.67 g (12.0 mmol, 1.2 eq)
-
CuSO₄·5H₂O: 125 mg (0.5 mmol, 5 mol%)
-
Sodium ascorbate: 198 mg (1.0 mmol, 10 mol%)
-
Solvent: DMSO / Deionized H₂O (1:1 v/v, 20 mL total)
Methodology
-
Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of p-tolyl azide and 12.0 mmol of propargyl alcohol in 10 mL of DMSO.
-
Causality: DMSO is selected over purely non-polar solvents because it fully solubilizes both the organic precursors and the transient copper-acetylide complexes, preventing premature precipitation and ensuring homogeneous kinetics.
-
-
Catalyst Activation: In a separate vial, dissolve 0.5 mmol of CuSO₄·5H₂O and 1.0 mmol of sodium ascorbate in 10 mL of deionized water.
-
Causality: Sodium ascorbate acts as a sacrificial reductant, generating the catalytically active Cu(I) state in situ. This prevents the oxidative homocoupling of propargyl alcohol (Glaser coupling) that would occur if Cu(II) were left unreduced or exposed to excess oxygen. The solution will visually shift from blue to pale yellow/brown, validating successful reduction.
-
-
Cycloaddition: Add the aqueous catalyst mixture dropwise to the DMSO solution under continuous stirring at room temperature (20–25 °C).
-
Reaction Monitoring: Stir the mixture for 12–24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The system validates itself when the UV-active spot corresponding to p-tolyl azide is completely consumed.
-
Workup & Extraction: Dilute the reaction mixture with 50 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL).
-
Causality: The vigorous brine wash is critical to partition the DMSO into the aqueous phase and remove residual copper salts from the organic product layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Experimental workflow for the CuAAC synthesis of the target triazole.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties and spectral data for the isolated product, enabling immediate analytical verification [2].
Table 1: Physicochemical and Spectral Data for[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
| Parameter | Expected Value / Description |
| Appearance | White to off-white crystalline solid |
| Expected Yield | ~90 - 92% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.50 (s, 1H, triazole-CH), 7.75 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 5.32 (t, 1H, -OH), 4.62 (d, 2H, -CH₂-), 2.37 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 149.5, 138.2, 134.5, 130.1, 120.3, 120.1 (Ar & Triazole C), 55.5 (-CH₂-), 21.0 (-CH₃) |
| IR (ATR) | ~3300 cm⁻¹ (OH stretch), 3130 cm⁻¹ (C-H triazole), absence of 2100 cm⁻¹ (N₃ stretch) |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]
-
Qasem, H. A., et al. (2025). "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach." Arabian Journal of Chemistry, 18(7). URL:[Link]
applications of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in medicinal chemistry
An in-depth technical guide and protocol manual for the synthesis and application of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (commonly referred to as TTM ) in medicinal chemistry and materials science.
Executive Summary & Pharmacological Significance
The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry. It is frequently deployed as a bioisostere for amide and ester linkages because its aromatic nature provides exceptional resistance to metabolic degradation (e.g., hydrolysis by esterases or amidases)[1].
Specifically, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) has emerged as a highly versatile molecular building block[2]. Synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), TTM serves two primary functions in modern applied chemistry:
-
Metallo-Drug Ligand: It acts as a potent bidentate ligand for transition metals, forming complexes with exponentially higher anticancer and antimicrobial efficacy than the free molecule[3].
-
Ecological Corrosion Inhibitor: Its electron-rich heteroatoms form stable chemisorbed passivation layers on metal surfaces, protecting them from acidic degradation[4].
Core Methodology: Regioselective CuAAC Synthesis of TTM
The synthesis of TTM relies on a classic "click" chemistry approach.
Causality in Experimental Design: Copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) catalytic species[2]. This in situ generation is a critical design choice; it prevents the oxidative homocoupling of the alkyne (Glaser coupling) that inevitably occurs if pre-formed Cu(I) salts are exposed to atmospheric oxygen[5]. This ensures the reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer[5].
Protocol 1: Synthesis of Free TTM Ligand
This protocol is designed as a self-validating system, incorporating visual and spectroscopic checkpoints.
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-azido-4-methylbenzene (p-tolyl azide) and 12 mmol of propargyl alcohol in 10 mL of Dimethyl Sulfoxide (DMSO)[2].
-
Catalyst Activation: In a separate vial, prepare an aqueous solution (10 mL) containing 0.10 g of CuSO₄·5H₂O and 0.15 g of sodium ascorbate[2].
-
Validation Checkpoint: The solution will shift from blue to pale yellow, visually confirming the reduction of Cu(II) to the active Cu(I) species.
-
-
Cycloaddition: Add the aqueous catalyst solution dropwise to the DMSO mixture under continuous magnetic stirring at room temperature (25 °C)[2].
-
Reaction Monitoring: Stir for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Workup & Purification: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. To remove residual copper salts, wash the resulting precipitate thoroughly with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Isolation: Filter the solid product under vacuum and recrystallize from absolute ethanol to afford pure TTM (Yield: ~92%)[2].
-
Spectroscopic Validation: Successful synthesis is confirmed by the disappearance of the azide stretching band (~2100 cm⁻¹) in FT-IR and the appearance of a characteristic triazole proton singlet at ~8.5-8.7 ppm in ¹H NMR[1].
-
Fig 1: CuAAC synthesis workflow of TTM highlighting in situ Cu(I) generation for regioselectivity.
Application 1: Development of Metallo-Drugs (Anticancer & Antimicrobial)
Free TTM exhibits only baseline biological activity. However, when coordinated with transition metals, its pharmacological efficacy increases exponentially[3].
Mechanistic Causality: According to Tweedy's chelation theory and Overton's concept of cell permeability, complexation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (the triazole nitrogen and the terminal hydroxyl oxygen of TTM)[6]. This massive increase in lipophilicity facilitates the rapid penetration of the complex through the lipid bilayer of microbial or cancer cell membranes, allowing it to reach intracellular targets (e.g., DNA or specific enzymes)[6].
Quantitative Efficacy of TTM-Metal Complexes
The structural and biological properties of TTM coordination complexes demonstrate a clear structure-activity relationship (SAR), with Copper(II) complexes showing the highest potency against human cancer cell lines (MCF-7, Hep-G2, HCT-116)[3].
Table 1: Comparative Efficacy and Geometry of TTM-Metal Complexes[2][3]
| Compound | Geometry | Coordination Ratio (L:M) | Anticancer Efficacy (IC₅₀ Order) | Antimicrobial Activity |
| Free TTM | N/A | N/A | Lowest (Baseline) | Weak |
| TTM-Co(II) | Octahedral | 2:1 | Low-Moderate | Moderate |
| TTM-Zn(II) | Octahedral | 2:1 | Moderate | Moderate |
| TTM-Ni(II) | Octahedral | 2:1 | High | High |
| TTM-Cu(II) | Octahedral | 2:1 | Highest (Near Ref. Standard) | Excellent (Broad-spectrum) |
Protocol 2: Synthesis of the TTM-Cu(II) Metallo-Drug Complex
-
Ligand Solution: Dissolve 2 mmol of purified TTM in 20 mL of hot absolute ethanol[2].
-
Metal Salt Addition: Dissolve 1 mmol of Copper(II) acetate monohydrate in 10 mL of ethanol. Add this dropwise to the ligand solution to maintain the strict 2:1 (L:M) stoichiometric ratio[2].
-
Reflux: Reflux the mixture at 70 °C for 3 hours.
-
Validation Checkpoint: The solution will undergo a distinct color change to deep green/blue, visually validating the coordination event[2].
-
-
Isolation: Cool the mixture to room temperature. Filter the resulting microcrystals, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.
-
Spectroscopic Validation: FT-IR will show a shift in the -OH stretching frequency and the appearance of new M-N (~459 cm⁻¹) and M-O (~541 cm⁻¹) bands, confirming octahedral coordination[7].
Fig 2: Pharmacological mechanism of TTM-Metal complexes driven by enhanced lipophilicity.
Application 2: Materials Science & Ecological Corrosion Inhibition
Beyond pharmacology, TTM is highly effective at protecting mild steel from corrosion in highly acidic environments (e.g., 1.0 M HCl)[4].
Mechanism of Action: The triazole ring possesses abundant π-electrons and unshared electron pairs on the nitrogen and oxygen atoms. These electron-rich centers act as Lewis bases, donating electrons to the vacant d-orbitals of the iron surface[8]. This forms a stable, protective chemisorbed film that acts as a physical barrier against the acidic medium. Electrochemical impedance spectroscopy (EIS) demonstrates that TTM achieves an impressive inhibition efficiency of up to 81% at a minimal concentration of 1.0 × 10⁻³ M, classifying it as a highly effective "ecological" (low-toxicity) inhibitor[4].
References
- Benchchem. "1-p-Tolyl-1H-1,2,3-triazole".
- Arab Journal of Chemistry. "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach".
- PMC. "Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl".
- PMC. "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces".
- ResearchGate. "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups...".
- ResearchGate. "A review on the biomedical efficacy of transition metal triazole compounds".
Sources
- 1. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 2. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the hydroxyl group of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
An Application Guide to the Strategic Derivatization of the Hydroxyl Group of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Authored by a Senior Application Scientist
Abstract
The 1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable stability, synthetic accessibility, and capacity for biological interactions.[1][2] Derivatives of 1,2,3-triazoles exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol serves as a versatile building block. Its primary hydroxyl group is a prime target for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. This guide provides detailed protocols and expert insights into two fundamental derivatization strategies for this hydroxyl group: esterification and etherification. The methodologies are designed for researchers in drug discovery and chemical biology, emphasizing mechanistic rationale, practical execution, and robust characterization.
Strategic Importance of Derivatization
The hydroxymethyl group at the 4-position of the triazole ring is a critical functional handle. Its derivatization allows for the introduction of diverse functionalities that can modulate the parent molecule's physicochemical properties, such as:
-
Lipophilicity: Converting the polar hydroxyl group to a less polar ester or ether can enhance membrane permeability and alter pharmacokinetic profiles.
-
Pharmacophore Extension: Introducing new functional groups can create additional binding interactions with biological targets, potentially increasing potency and selectivity.[6]
-
Bioisosteric Replacement: The triazole ring itself often acts as a bioisostere for amide bonds.[1] Further modification of the hydroxyl group can fine-tune these interactions.
-
Prodrug Development: Esterification is a common strategy to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent alcohol.
The following sections detail robust and reproducible protocols for transforming this key hydroxyl group, providing a gateway to novel chemical entities.
Caption: General experimental workflow for derivatization.
Protocol I: Esterification via Acylation
Esterification through acylation with an acid chloride or anhydride is a highly efficient and widely used method. The reaction proceeds readily under mild conditions, particularly when facilitated by a suitable base. This protocol details the synthesis of an acetate ester as a representative example.
Mechanistic Rationale
The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A base, such as triethylamine (Et₃N), is crucial as it serves two purposes: it neutralizes the HCl byproduct that is generated, preventing potential side reactions, and it can act as a catalyst. For less reactive alcohols, a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by the alcohol.
Caption: Esterification of the triazole methanol.
Step-by-Step Protocol: Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl acetate
Materials:
-
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (e.g., 1.0 g, 5.28 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 20 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 mL, 7.92 mmol) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (0.45 mL, 6.34 mmol) dropwise to the reaction mixture over 5 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution (20 mL) to neutralize excess acetyl chloride and the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester.
Data & Characterization
Table 1: Representative Esterification Reagents and Conditions
| Acylating Agent | Catalyst (eq) | Solvent | Typical Reaction Time | Expected Yield |
|---|---|---|---|---|
| Acetyl Chloride | Et₃N (1.5) | DCM | 2-4 h | >90% |
| Benzoyl Chloride | Et₃N (1.5) | DCM | 4-6 h | >85% |
| Acetic Anhydride | DMAP (0.1), Et₃N (1.5) | DCM | 3-5 h | >95% |
| Isobutyryl Chloride| Et₃N (1.5) | THF | 4-6 h | ~80-90% |
Expected Spectroscopic Changes:
-
IR Spectroscopy: Disappearance of the broad O-H stretching band (approx. 3300 cm⁻¹) and appearance of a strong C=O stretching band for the ester (approx. 1740 cm⁻¹).
-
¹H NMR Spectroscopy: The methylene protons (-CH₂-OH), typically appearing around δ 4.8 ppm, will shift downfield to approx. δ 5.2-5.4 ppm (-CH₂-OAc). The broad singlet for the hydroxyl proton will disappear. A new singlet corresponding to the acetyl methyl protons will appear around δ 2.1 ppm.
Protocol II: Etherification via Williamson Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[7] This method is particularly effective for synthesizing ethers from primary alcohols like our substrate.
Mechanistic Rationale
The reaction is a two-step process. First, a strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a sodium alkoxide and hydrogen gas. This step must be performed in an anhydrous aprotic solvent (e.g., THF, DMF) to prevent quenching of the base. In the second step, the highly nucleophilic alkoxide attacks the primary or secondary alkyl halide, displacing the halide and forming the ether linkage.
Caption: Two-step Williamson ether synthesis.
Step-by-Step Protocol: Synthesis of 4-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
Materials:
-
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Argon), add NaH (e.g., 0.25 g, 6.34 mmol). Safety Precaution: NaH is highly reactive with water and flammable. Handle with extreme care.
-
Solvent Addition: Add anhydrous THF (15 mL) and cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Dissolve [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (1.0 g, 5.28 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Causality Note: Effervescence (H₂ gas evolution) will be observed as the alkoxide forms.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add methyl iodide (0.49 mL, 7.92 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by TLC.
-
Quenching: Cool the flask to 0 °C and quench the reaction by the very slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.
-
Extraction: Add water (20 mL) and extract the product with Ethyl Acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data & Characterization
Table 2: Representative Etherification Reagents and Conditions
| Alkylating Agent | Base (eq) | Solvent | Typical Reaction Time | Expected Yield |
|---|---|---|---|---|
| Methyl Iodide | NaH (1.2) | THF | 12-16 h | >80% |
| Ethyl Bromide | NaH (1.2) | THF | 16-24 h | ~75% |
| Benzyl Bromide | NaH (1.2) | DMF | 12-16 h | >85% |
| Allyl Bromide | NaH (1.2) | THF | 10-14 h | >80% |
Expected Spectroscopic Changes:
-
IR Spectroscopy: Disappearance of the broad O-H stretching band (approx. 3300 cm⁻¹). A new C-O-C stretching band may be visible around 1100 cm⁻¹.
-
¹H NMR Spectroscopy: The methylene protons (-CH₂-OH), typically around δ 4.8 ppm, will shift slightly upfield to approx. δ 4.6 ppm (-CH₂-O-CH₃). The broad hydroxyl proton signal will disappear. A new singlet for the methyl ether protons will appear around δ 3.4 ppm.
Conclusion
The via esterification and etherification provides a robust platform for generating diverse chemical libraries. The protocols outlined herein are reliable, scalable, and grounded in well-understood reaction mechanisms. By modifying this key functional group, researchers can systematically tune the properties of the triazole scaffold, accelerating the discovery of new molecules with enhanced biological activity and utility in various scientific fields.
References
-
Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from Frontiers Media S.A. URL: [Link]
-
SciSpace. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from scispace.com. URL: [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from Taylor & Francis Group. URL: [Link]
-
Preprints.org. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. URL: [Link]
-
International Journal of Molecular Sciences. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. URL: [Link]
-
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from Elsevier. URL: [Link]
-
Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. URL: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from MDPI. URL: [Link]
-
Frontiers in Pharmacology. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from Frontiers Media S.A. URL: [Link]
-
National Center for Biotechnology Information. (n.d.). Application of triazoles in the structural modification of natural products. Retrieved from U.S. National Library of Medicine. URL: [Link]
-
Discovery Journals. (2020). Current developments of potentially significant Triazole derivatives. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. URL: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. URL: [Link]
-
POLITesi. (n.d.). SYNTHESIS OF NEW TRIAZOLE DERIVATIVES OF BIS(2-PICOLYL)AMINE LIGANDS AND THEIR APPLICATION IN CATALYSIS. URL: [Link]
-
ACS Publications. (2003). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. URL: [Link]
-
Taylor & Francis Online. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from Taylor & Francis Group. URL: [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. URL: [Link]
-
ACS Publications. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. URL: [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from U.S. National Library of Medicine. URL: [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. URL: [Link]
-
Chemical Methodologies. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. URL: [Link]
-
Semantic Scholar. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. URL: [Link]
-
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. URL: [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. URL: [Link]
-
Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. African Journal of Pure and Applied Chemistry. URL: [Link]
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experimental procedure for the synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Introduction
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and materials science, prized for its stability and capacity for hydrogen bonding. The title compound, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, serves as a key building block for more complex molecules, including potential therapeutic agents and functional materials. Its synthesis is a prime example of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This application note provides a detailed, reliable protocol for the synthesis, purification, and characterization of this valuable intermediate.
Reaction Principle
The synthesis proceeds via a copper(I)-catalyzed [3+2] cycloaddition reaction between 1-azido-4-methylbenzene and propargyl alcohol. This reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[1] The in-situ reduction of a copper(II) salt by a reducing agent, such as sodium ascorbate, generates the active copper(I) catalyst that facilitates the cycloaddition.[3]
Materials and Methods
Reagents and Solvents
| Chemical Name | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 1-Azido-4-methylbenzene | C₇H₇N₃ | 133.15 | ≥97% | Commercially Available | Can be synthesized from p-toluidine. |
| Propargyl alcohol | C₃H₄O | 56.06 | ≥99% | Commercially Available | Toxic and flammable. Handle with care.[4] |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | ≥98% | Commercially Available | Catalyst precursor. |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | ≥98% | Commercially Available | Reducing agent. |
| tert-Butanol | (CH₃)₃COH | 74.12 | ≥99.5% | Commercially Available | Solvent. |
| Deionized Water | H₂O | 18.02 | - | - | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - | Used in workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-azido-4-methylbenzene (1.33 g, 10 mmol, 1.0 eq) and propargyl alcohol (0.56 g, 10 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (40 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.20 g, 1 mmol, 0.1 eq).
-
Initiation: Add copper(II) sulfate pentahydrate (0.05 g, 0.2 mmol, 0.02 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford the pure [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol as a solid.
Characterization Data
| Analysis | Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (s, 1H), 7.63 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 4.85 (s, 2H), 2.42 (s, 3H), 2.20 (br s, 1H, OH) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 148.9, 139.5, 134.8, 130.2, 121.0, 120.5, 56.4, 21.1 |
Note: NMR data is predicted and may vary slightly in experimental results. Actual characterization data should be obtained and compared with literature values.
Reaction Mechanism
The reaction is initiated by the reduction of Cu(II) to the active Cu(I) species by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne (propargyl alcohol) to form a copper(I) acetylide intermediate. This intermediate then reacts with the azide (1-azido-4-methylbenzene) in a stepwise manner to form a six-membered copper-triazolide intermediate. Protonolysis of this intermediate releases the final 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.[1]
Safety and Handling
-
1-Azido-4-methylbenzene: Organic azides can be explosive, particularly when heated or subjected to shock. Handle with care and avoid heating neat. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5][6]
-
Propargyl Alcohol: Propargyl alcohol is toxic, flammable, and corrosive.[4][7] It can cause severe skin and eye irritation.[4] Always handle this reagent in a fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[4]
-
Sodium Azide (if preparing the azide in-situ): Sodium azide is highly toxic and can form explosive heavy metal azides.[5][8] Contact with acids liberates highly toxic hydrazoic acid gas.[8] Handle with extreme caution in a fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst. | Ensure fresh sodium ascorbate is used. The reaction mixture should change color upon addition of the copper salt, indicating catalyst formation. |
| Poor quality of reagents. | Use reagents of high purity. If synthesizing the azide, ensure it is pure before use. | |
| Low Yield | Inefficient extraction. | Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous phase. |
| Loss during purification. | Careful column chromatography is crucial. Monitor fractions closely by TLC to avoid loss of product. | |
| Side Product Formation | Oxidation of propargyl alcohol. | While less common under these conditions, ensure the reaction is not unnecessarily exposed to strong oxidizing agents. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. The use of the copper-catalyzed azide-alkyne cycloaddition reaction offers a highly efficient and regioselective route to this valuable building block. By adhering to the detailed procedures and safety precautions outlined, researchers can confidently synthesize this compound for further applications in drug discovery and materials science.
References
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]
-
The University of Tennessee Health Science Center. (2019, July 2). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-methylphenyl)-1h-1,2,3-triazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2014). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]
-
MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
Sources
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- 3. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
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- 6. uthsc.edu [uthsc.edu]
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- 8. chemos.de [chemos.de]
Application Notes and Protocols: [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in Material Science
Introduction: The Versatility of a "Clicked" Molecule
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, a 1,4-disubstituted 1,2,3-triazole, is a molecule of significant interest in the field of material science. Its robust triazole core, synthesized with high efficiency and regioselectivity via the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, provides a stable and versatile platform for the development of advanced materials.[1][2][3] The presence of the p-tolyl group offers aromaticity and hydrophobicity, while the hydroxylmethyl moiety presents a reactive handle for further functionalization. This unique combination of features makes it a valuable building block in diverse applications, ranging from the protection of metallic surfaces to the synthesis of functional polymers.
This guide provides an in-depth exploration of the applications of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, offering detailed protocols for its synthesis and utilization. The narrative is designed to provide not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to adapt and innovate.
Part 1: Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol via CuAAC
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the CuAAC reaction, a cornerstone of "click" chemistry.[1][2] This reaction joins an azide and a terminal alkyne with near-perfect efficiency and regioselectivity under mild, often aqueous, conditions.
Causality in Synthesis:
The choice of the CuAAC reaction is predicated on its reliability, high yield, and the inertness of the azide and alkyne functional groups to many other chemical functionalities, which allows for a clean reaction with minimal byproducts.[1] The copper(I) catalyst is crucial as it activates the terminal alkyne for cycloaddition. The reaction is often carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state.
Caption: Synthetic workflow for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Protocol 1: Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
This protocol is adapted from established CuAAC procedures.[3][4]
Materials:
-
p-Tolyl azide
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve p-tolyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The expected signals include those for the aromatic protons of the p-tolyl group, the triazole proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.
Part 2: Application as a Corrosion Inhibitor
1,2,3-Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic media.[2][4] The inhibitory action of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also referred to as (1-p-tolyl-1H-1,2,3-triazol-4-yl)methanol (TTM), stems from its ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.[5]
Mechanism of Corrosion Inhibition:
The effectiveness of TTM as a corrosion inhibitor is attributed to the presence of nitrogen heteroatoms with lone pair electrons and the π-electrons of the triazole and phenyl rings. These features facilitate the adsorption of the molecule onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding with the d-orbitals of the metal). This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2][5]
Caption: Mechanism of corrosion inhibition by TTM on a metal surface.
Quantitative Data: Inhibition Efficiency
The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various techniques.
| Inhibitor Concentration (M) | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| 1.0 x 10⁻³ | Mild Steel | 1.0 M HCl | Not specified | 81% | [4] |
| 5.0 x 10⁻⁴ | Mild Steel | 1.0 M HCl | 25 | 91.67% (for a similar benzyl derivative) | [6] |
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the electrochemical methods for assessing the performance of TTM as a corrosion inhibitor.
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
1.0 M Hydrochloric acid (HCl) solution
-
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M)
-
Standard electrochemical cell
Procedure:
-
Electrode Preparation: Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode, platinum as the counter electrode, and SCE as the reference electrode. The electrolyte is 1.0 M HCl with and without the desired concentration of TTM.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the electrodes in the test solution for approximately 30-60 minutes until a stable OCP is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the Nyquist and Bode plots.
-
The inhibition efficiency (IE%) is calculated from the charge transfer resistance (Rct) values with and without the inhibitor: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization (Tafel Plots):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential.
-
Determine the corrosion current density (icorr) by extrapolating the Tafel plots.
-
The inhibition efficiency (IE%) is calculated from the corrosion current densities: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Self-Validation:
-
Reproducibility: Repeat each measurement at least three times to ensure the reproducibility of the results.
-
Correlation of Techniques: The IE% values obtained from EIS and potentiodynamic polarization should be in good agreement.
-
Surface Analysis (Optional): Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the metal surface before and after immersion in the corrosive medium with and without the inhibitor, providing qualitative evidence of protection.
Part 3: Application in Polymer Functionalization
The hydroxyl group and the "clickable" nature of the triazole ring make [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol a valuable tool for polymer modification. It can be used to introduce the triazole moiety as a pendant group on a polymer backbone, thereby altering the polymer's properties and introducing new functionalities.
Causality in Polymer Functionalization:
The CuAAC "click" reaction is an ideal method for post-polymerization modification due to its high efficiency and orthogonality.[7][8] This allows for the precise and quantitative introduction of the triazole functionality onto a polymer chain that has been pre-functionalized with azide groups, without affecting other functional groups on the polymer. The incorporated triazole unit can enhance thermal stability, introduce metal-coordinating sites, or modify the solubility and optical properties of the polymer.[7][9]
Caption: Workflow for the functionalization of a polymer with a triazole moiety.
Protocol 3: Functionalization of Poly(vinyl alcohol) with Pendant Triazole Groups
This protocol describes the modification of poly(vinyl alcohol) (PVA) with [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. This first requires the conversion of the hydroxyl groups of PVA to azide groups, followed by a click reaction with a propargyl ether derivative of the target molecule.
Step A: Synthesis of Azide-Functionalized PVA (PVA-N₃) This is a preparatory step and should be performed with appropriate safety precautions for handling azides.
Step B: Synthesis of Propargyl Ether of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol This involves a standard Williamson ether synthesis between the hydroxyl group of the triazole and propargyl bromide.
Step C: Click Reaction for Polymer Functionalization
Materials:
-
Azide-functionalized PVA (PVA-N₃)
-
Propargyl ether of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PVA-N₃ (1.0 eq of azide groups) in anhydrous DMF.
-
In a separate vial, dissolve the propargyl ether of the triazole (1.5 eq per azide group) in a small amount of DMF.
-
To the polymer solution, add CuBr (0.1 eq per azide group) and PMDETA (0.1 eq per azide group).
-
Add the solution of the propargyl ether of the triazole to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To remove the copper catalyst, dilute the reaction mixture with DCM and pass it through a short column of neutral alumina.
-
Precipitate the functionalized polymer by adding the solution dropwise to a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Self-Validation:
-
Spectroscopic Analysis: Confirm the successful functionalization using FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR (appearance of the characteristic signals of the triazole and p-tolyl groups).
-
Size Exclusion Chromatography (SEC): Analyze the molecular weight and polydispersity of the functionalized polymer to ensure no significant degradation or cross-linking has occurred.
-
Thermal Analysis (DSC/TGA): Characterize the thermal properties (glass transition temperature, thermal stability) of the modified polymer and compare them to the starting PVA-N₃ to understand the effect of the functionalization.
Conclusion
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a testament to the power of "click" chemistry in creating functional molecules for material science. Its straightforward synthesis and the versatile reactivity of its constituent parts have led to significant advancements in corrosion inhibition and polymer science. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this promising compound in the development of next-generation materials.
References
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. ([Link])
-
Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ([Link])
-
Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences. ([Link])
-
Novel pyrazole-clubbed triazole scaffolds as promising inhibitors for carbon steel corrosion in sulfuric acid and as antibacterial agents: electrochemical and computational evaluation. ([Link])
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. ([Link])
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC. ([Link])
-
Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution. ([Link])
-
New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals. ([Link])
-
A Practical Flow Synthesis of 1,2,3-Triazoles. ([Link])
-
synthesis of 1,2,4 triazole compounds. ([Link])
-
Polymer Chemistry. ([Link])
-
Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 3. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences - Ilham Elazhary - Protection of Metals and Physical Chemistry of Surfaces [ogarev-online.ru]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. www2.scut.edu.cn [www2.scut.edu.cn]
- 9. mdpi.com [mdpi.com]
protocol for scaling up the synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Application Note: Protocol for the Scalable Synthesis of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanistic Rationale
The compound[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (often abbreviated as TTM) is a highly valued 1,4-disubstituted 1,2,3-triazole. It serves as a critical bioisostere in medicinal chemistry and has demonstrated exceptional efficacy as an ecological corrosion inhibitor for mild steel in acidic environments[1][2].
The synthesis of TTM relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." The reaction couples p-tolyl azide with propargyl alcohol. While this transformation is trivial on a milligram scale, scaling it to multi-gram or kilogram quantities introduces severe process safety hazards and mass-transfer challenges.
Causality in Reaction Design: The CuAAC mechanism involves the transient formation of a highly reactive coordination complex of alkynes and azides on a Cu(I) cluster[3]. We utilize a catalytic system of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate. The causality here is two-fold:
-
In situ reduction: Sodium ascorbate acts as a mild reducing agent to continuously reduce inactive Cu(II) to the catalytically active Cu(I) species, preventing oxidative degradation of the catalyst[4].
-
Solvent Selection: A co-solvent system of DMSO/H₂O or t-BuOH/H₂O is selected because it solubilizes both the organic substrates and the inorganic catalyst salts, ensuring a homogeneous catalytic cycle and preventing localized reagent pooling which can lead to thermal runaways[5][6].
Process Safety: The Azide Imperative
Scaling up organic azides requires rigorous adherence to process safety engineering. p-Tolyl azide has a Carbon-to-Nitrogen (C/N) ratio of 2.33 (7 carbons, 3 nitrogens). According to established chemical safety protocols, organic azides with a C/N ratio between 1 and 3 can be synthesized but should never be isolated as neat oils or solids on a large scale due to their shock and thermal sensitivity[7].
Furthermore, the workup must strictly avoid highly acidic conditions in the presence of unreacted azide ions to prevent the generation of hydrazoic acid (HN₃), which is volatile, highly toxic, and exceptionally explosive[4][8].
Scale-Up Strategy: To ensure a self-validating and safe system, this protocol utilizes a controlled-addition methodology . The p-tolyl azide is handled exclusively as a 1.0 M solution in DMSO. By slowly adding the azide to the alkyne/catalyst mixture, we ensure the azide is the limiting reagent in the reaction vessel at any given time, preventing dangerous accumulation and mitigating the exothermic heat of the cycloaddition.
Quantitative Process Parameters
The following table summarizes the optimized parameters for the scalable batch synthesis of TTM, comparing traditional small-scale approaches with our engineered scale-up protocol.
| Parameter | Small-Scale Batch (<1 mmol) | Scaled-Up Protocol (100 mmol) | Rationale for Scale-Up Modification |
| Azide State | Neat oil | 1.0 M Solution in DMSO | Prevents detonation; acts as a heat sink. |
| Addition Method | All-at-once | Dropwise via addition funnel | Controls the exothermic cycloaddition rate. |
| Catalyst Loading | 5-10 mol% Cu | 1 mol% Cu / 5 mol% Ascorbate | Reduces heavy metal waste (E-factor) and purification difficulty. |
| Temperature | Room Temp (Uncontrolled) | 25 °C (Water bath controlled) | Prevents thermal runaway and side-product formation. |
| Yield (Expected) | >95% | 88 - 92% | Slight loss during large-scale aqueous precipitation/filtration[5]. |
Experimental Protocol: 100 mmol Scale Synthesis
Materials Required:
-
p-Tolyl azide (1.0 M solution in DMSO) - 100 mL (100 mmol)
-
Propargyl alcohol - 6.73 g (120 mmol, 1.2 equiv)
-
CuSO₄·5H₂O - 0.25 g (1.0 mmol, 1 mol%)
-
Sodium Ascorbate - 0.99 g (5.0 mmol, 5 mol%)
-
Deionized Water - 100 mL
-
DMSO - 50 mL (Additional)
Step-by-Step Methodology:
-
Catalyst Activation (The "Self-Validating" Step): In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel, dissolve CuSO₄·5H₂O (0.25 g) in 50 mL of deionized water. Add sodium ascorbate (0.99 g). Validation: The solution will immediately transition from pale blue to bright yellow/orange, confirming the successful reduction of Cu(II) to the active Cu(I) species.
-
Alkyne Preparation: Add 50 mL of DMSO to the flask, followed by propargyl alcohol (6.73 g). Stir the mixture at 300 rpm. Place the flask in an ambient water bath (20-25 °C) to provide thermal mass.
-
Controlled Azide Addition: Transfer the 1.0 M p-tolyl azide solution (100 mL) into the addition funnel. Begin dropwise addition at a rate of approximately 1.5 - 2.0 mL/min.
-
Thermal Monitoring: Monitor the internal thermocouple. The reaction is exothermic. Adjust the addition rate to maintain the internal temperature strictly between 25 °C and 30 °C. Causality: Maintaining this temperature window ensures rapid catalytic turnover while preventing thermal degradation of the catalyst or volatilization of the alkyne.
-
Reaction Maturation: Once the addition is complete, allow the reaction to stir for an additional 4 hours at room temperature. Reaction completion can be verified by TLC (Hexanes/EtOAc 1:1) or by monitoring the disappearance of the azide IR stretching band (~2100 cm⁻¹).
-
Aqueous Quench and Isolation: Pour the reaction mixture slowly into 500 mL of vigorously stirred, ice-cold deionized water. The product,[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, will precipitate as an off-white solid.
-
Purification: Filter the precipitate through a sintered glass funnel. Wash the filter cake sequentially with cold water (3 × 100 mL) to remove DMSO and inorganic salts, followed by cold diethyl ether (50 mL) to remove trace unreacted organic impurities. Dry the solid in vacuo at 40 °C to constant weight.
Process Workflow Visualization
Caption: Workflow for the scalable, exotherm-controlled CuAAC synthesis of TTM.
References
- Title: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology - Jena Bioscience URL
- Title: Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source: Arab Journal of Chemistry URL
- Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.
- Title: How Dangerous Is Too Dangerous?
- Title: Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach Source: ResearchGate URL
- Title: Azides - Occupational Health, Safety & Environment Source: University of Victoria URL
- Title: Supporting Information: Germanyl triazoles as a platform for CuAAC diversification Source: Beilstein Journals URL
- Title: Not So Bioorthogonal Chemistry Source: Journal of the American Chemical Society URL
Sources
- 1. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. uvic.ca [uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
Application Note:[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) as a Versatile Building Block in Organic Synthesis
Executive Summary
[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol , commonly referred to as TTM , is a highly versatile heterocyclic building block. Synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), TTM features a chemically stable 1,2,3-triazole core, an electron-donating p-tolyl group, and a highly reactive hydroxymethyl handle[1]. This application note details its synthesis protocol, its emerging role as a bidentate ligand in metallo-pharmaceuticals[2], its utility as an ecological corrosion inhibitor in materials science[3], and its divergent downstream applications in organic synthesis.
Scientific Rationale & Chemical Profile
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and materials science. It acts as a robust bioisostere for amide bonds; however, unlike amides, triazoles are highly resistant to enzymatic degradation, hydrolysis, oxidation, and reduction[1][4].
The incorporation of a hydroxymethyl group at the C4 position of the triazole ring transforms this inert scaffold into a dynamic building block. The hydroxyl oxygen and the N3 nitrogen of the triazole ring can act synergistically as bidentate ligands for transition metals[2]. Simultaneously, the primary alcohol serves as a synthetic handle for etherification, esterification, oxidation, or halogenation, allowing researchers to build complex molecular architectures.
Standard Protocol: Synthesis of TTM via CuAAC
Objective : Regioselective synthesis of the 1,4-disubstituted triazole (TTM) via click chemistry.
Causality & Experimental Design : The use of copper(II) sulfate pentahydrate and sodium ascorbate generates the catalytically active Cu(I) species in situ. This ensures the exclusive formation of the 1,4-regioisomer, bypassing the mixture of 1,4- and 1,5-isomers typically seen in thermal, uncatalyzed Huisgen cycloadditions[4]. A solvent system of DMSO and water (1:1 v/v) is selected to ensure the simultaneous solubility of the organic azide, the alkyne, and the inorganic catalysts[5].
Materials Required
-
1-Azido-4-methylbenzene (p-tolyl azide) : 10.0 mmol
-
Propargyl alcohol : 12.0 mmol (20% excess to drive the reaction to completion)
-
CuSO₄·5H₂O : 0.10 g (Catalyst precursor)
-
Sodium ascorbate : 0.15 g (Reducing agent)
-
Solvents : Dimethyl sulfoxide (DMSO, 10 mL) and Deionized Water (10 mL)
Step-by-Step Methodology
-
Preparation of Reactants : Dissolve 10.0 mmol of 1-azido-4-methylbenzene and 12.0 mmol of propargyl alcohol in 10 mL of DMSO in a 50 mL round-bottom flask. Stir the mixture at room temperature (20–25 °C).
-
Catalyst Activation : In a separate vial, dissolve 0.10 g of CuSO₄·5H₂O and 0.15 g of sodium ascorbate in 10 mL of deionized water. A transient color change (from blue to yellow/brown) indicates the successful reduction of Cu(II) to the active Cu(I) species.
-
Cycloaddition : Add the aqueous catalyst solution dropwise to the DMSO reaction mixture under continuous magnetic stirring[5].
-
Reaction Monitoring : Stir the reaction at room temperature for 4–6 hours. Monitor the disappearance of the azide via TLC (Hexane:Ethyl Acetate, 7:3).
-
Workup & Purification : Quench the reaction by adding 30 mL of ice-cold water. The crude product will precipitate as a solid. Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) to remove residual metal salts and DMSO, and recrystallize from ethanol to afford pure TTM (Yield: ~92%)[6].
Self-Validation Check : The success of the cycloaddition is confirmed by IR and NMR spectroscopy. The complete absence of sp-signals (C≡C, ≡C-H) in the alkyne area of the IR spectrum, combined with the appearance of a characteristic triazole C=CH singlet in the ¹H NMR spectrum, provides self-validating evidence of product formation[5].
Application I: Metallo-Pharmaceuticals & Coordination Chemistry
TTM has emerged as a potent ligand in the development of novel bioactive metal-based drugs. The bidentate coordination of TTM with transition metals like Zn(II), Cu(II), Ni(II), and Co(II) forms stable octahedral complexes in a 2:1 (Ligand:Metal) ratio[2][7].
Causality : Complexation with metal ions significantly enhances the lipophilicity of the drug, facilitating better penetration through the lipid bilayers of bacterial or cancer cell membranes (governed by Overtone's concept and Tweedy's chelation theory). Recent in vitro and in silico studies demonstrate that the TTM-Cu(II) complex exhibits superior antimicrobial and anticancer activities compared to the free TTM ligand, highlighting a significant enhancement in activity upon complexation[2][7].
Protocol for Metal Complexation (General)
-
Dissolve 2.0 mmol of TTM in 15 mL of hot absolute ethanol.
-
Add a solution of 1.0 mmol of the respective metal salt (e.g., CuCl₂·2H₂O) in 10 mL of ethanol dropwise.
-
Reflux the mixture for 3–4 hours.
-
Cool to room temperature, filter the resulting microcrystalline precipitate, wash with cold ethanol, and dry in vacuo[7].
Caption: Workflow of TTM synthesis via CuAAC and subsequent bioactive metal complexation.
Application II: Ecological Corrosion Inhibition in Materials Science
Triazole derivatives are highly effective, non-toxic corrosion inhibitors for metals in aggressive acidic environments (e.g., 1.0 M HCl)[4]. TTM and its derivatives function as mixed-type inhibitors for mild steel[3].
Mechanism : The inhibition is driven by the adsorption of TTM onto the metal surface. The triazole ring acts as an electron donor (via the lone pairs on the nitrogen atoms), while the p-tolyl phenyl ring acts as an electron acceptor, facilitating strong chemisorption[8]. This forms a stable, protective passivation layer that offers resistance to oxidative and thermal degradation[1].
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor | Concentration (M) | Medium | Target Metal | Inhibition Efficiency (%) | Mechanism |
| TTM | 1.0 × 10⁻³ | 1.0 M HCl | Mild Steel | 81.0% | Mixed-type adsorption[3] |
| MTM * | 1.5 × 10⁻⁴ | 1.0 M HCl | Mild Steel | High | Chemisorption / Physisorption[8] |
| HST ** | 1.0 × 10⁻³ | 1.0 M HCl | Mild Steel | 97.0% | Mixed-type adsorption[3] |
* MTM = (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol; ** HST = 5-hexylsulfanyl-1,2,4-triazole.
Application III: Downstream Synthetic Transformations
As a building block, the primary alcohol of TTM is a gateway to diverse chemical space, allowing for the rapid expansion of structure-activity relationship (SAR) libraries:
-
Oxidation : Treatment of TTM with mild oxidants like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) yields 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxaldehyde. This aldehyde is a highly reactive electrophile, primed for reductive aminations, Wittig reactions, or Knoevenagel condensations.
-
Activation/Halogenation : Conversion of the hydroxyl group to a chloride (using SOCl₂) or a tosylate (using TsCl) generates a potent alkylating agent. This allows for the attachment of the triazole pharmacophore to complex amines, thiols, or other nucleophiles in drug discovery pipelines.
Caption: Divergent downstream synthetic transformations of the TTM building block.
References
-
[2][5][6] Qasem, H. A., et al. "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach." Arabian Journal of Chemistry (2025). 5
-
[7] Qasem, H. A., et al. "Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups..." ResearchGate (2025). 7
-
[1] BenchChem. "1-p-Tolyl-1H-1,2,3-triazole." BenchChem Product Database. 1
-
[3] El Belghiti, et al. "Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl." National Center for Biotechnology Information (PMC). 3
-
[4] "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." National Center for Biotechnology Information (PMC). 4
-
[8] "Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach." ResearchGate. 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 6. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Welcome to the dedicated technical support guide for the synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.
The primary synthetic route for this and similar 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," celebrated for its high efficiency, mild reaction conditions, and broad substrate scope.[1][2][3] The synthesis involves the reaction between 4-methylphenyl azide and propargyl alcohol.
Core Synthesis Pathway
The reaction proceeds via a 1,3-dipolar cycloaddition between the azide and the terminal alkyne, catalyzed by a Cu(I) species.
Caption: Core CuAAC reaction for synthesizing the target molecule.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
A1: Low yield is a common frustration that can stem from several factors. Let's break down the most probable culprits:
-
Inactive Catalyst System: The CuAAC reaction is driven by the Cu(I) oxidation state. Oxygen in your reaction vessel can oxidize Cu(I) to the inactive Cu(II) state, effectively killing your catalyst.[2]
-
Solution: Ensure your reducing agent, typically sodium ascorbate, is fresh. An old, oxidized batch of sodium ascorbate will not efficiently reduce the Cu(II) precursor (like CuSO₄) to the active Cu(I) catalyst.[4] Additionally, while not always necessary for this robust reaction, degassing your solvent by sparging with nitrogen or argon for 15-20 minutes before adding the catalyst can significantly improve consistency.
-
-
Purity of Starting Materials: The integrity of your 4-methylphenyl azide and propargyl alcohol is paramount.
-
Azide Integrity: Organic azides can degrade over time, especially if not stored properly (cool, dark conditions). It is often best to use freshly prepared azide.
-
Alkyne Quality: Propargyl alcohol can oxidize or polymerize upon prolonged storage. Using a freshly opened bottle or purifying stored material by distillation is recommended.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent system plays a crucial role in solubilizing all components. Common and effective systems include mixtures of t-butanol/water, THF/water, or DMSO/water.[1][4] If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
pH: The pH of the reaction mixture can influence catalyst activity. While the reaction is generally robust, extreme pH levels should be avoided.
-
-
Insufficient Reaction Time: While click reactions are often fast, some substrate combinations require more time.
-
Solution: Monitor your reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned time, allow the reaction to stir longer (e.g., 12-24 hours) at room temperature.[5]
-
Q2: The reaction doesn't seem to start at all, or it stalls after partial conversion. What should I check first?
A2: A non-starter or stalled reaction typically points to a critical failure in one of the core components.
-
The Catalyst is the Prime Suspect: This is the most common reason for reaction failure.
-
Troubleshooting Protocol: Prepare a small-scale test reaction. If it fails, add a fresh solution of sodium ascorbate. If the reaction still doesn't proceed, prepare a completely new solution of both the copper sulfate and sodium ascorbate. The order of addition can also matter; some protocols recommend adding the copper sulfate to the azide/alkyne mixture first, followed by the sodium ascorbate.[2]
-
-
Presence of Inhibitors: Certain functional groups can chelate or coordinate with the copper catalyst more strongly than the alkyne, effectively sequestering it.[6] While your core substrates are unlikely to be problematic, impurities in your starting materials or solvents could be the issue.
-
Solution: Ensure high-purity starting materials and use HPLC-grade or freshly distilled solvents.
-
-
Incorrect Stoichiometry: Drastic errors in measuring your reactants can lead to poor results.
-
Solution: Double-check your calculations and measurements. It's common practice to use a slight excess (1.05 to 1.2 equivalents) of one of the reactants, often the more accessible one, to drive the reaction to completion.
-
Q3: I'm having difficulty purifying my product. What are the common impurities and how can I remove them?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials, or the presence of copper byproducts.
-
Residual Copper Salts: The most common impurity, which can give your product a blue or green tint and interfere with subsequent applications.
-
Solution 1 (Aqueous Workup): After the reaction, quenching with a saturated aqueous solution of ammonium chloride or a dilute solution of EDTA can help chelate and remove the copper into the aqueous phase during extraction.[7]
-
Solution 2 (Filtration): Passing your crude product solution through a small plug of silica gel, Celite, or a specialized copper scavenging resin can effectively remove residual copper.
-
-
Unreacted Starting Materials:
-
Propargyl Alcohol: Being highly polar, it can often be removed by washing the organic extract with water or brine.
-
4-Methylphenyl Azide: This is less polar than the product. Careful column chromatography is the most effective method for separation. A gradient elution from a non-polar solvent system (like hexane/ethyl acetate) to a more polar one will typically elute the azide first, followed by your desired product.[8]
-
-
Homocoupled Alkyne (Glaser Coupling): A potential side reaction is the oxidative homocoupling of propargyl alcohol. This is more prevalent if the reaction is exposed to excess oxygen and the concentration of the reducing agent is insufficient.
-
Solution: This byproduct is typically less polar than the desired triazole and can be separated by column chromatography. Ensuring proper degassing and using a fresh reducing agent can minimize its formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system to use? Should I use a ligand?
A1: For most applications, the in-situ generation of Cu(I) from a Cu(II) salt and a reducing agent is highly effective and convenient.
-
Standard System: A combination of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%) and Sodium Ascorbate (5-10 mol%) is the most common and cost-effective choice.[1]
-
Role of Ligands: While not strictly necessary for this specific synthesis, the addition of a Cu(I)-stabilizing ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can be beneficial. Ligands accelerate the reaction and protect the Cu(I) state from oxidation and disproportionation, which can be particularly useful in dilute solutions or with sensitive substrates.[9]
Q2: What is the optimal solvent system for this synthesis?
A2: The ideal solvent system should fully dissolve both the 4-methylphenyl azide (which is relatively non-polar) and the propargyl alcohol and catalyst salts (which are polar). A 1:1 mixture of tert-butanol and water is a widely cited and highly effective system that balances these requirements. Other options like 1:1 THF/water or DMSO are also used.[1][4]
Q3: How can I safely prepare and handle the 4-methylphenyl azide precursor?
A3: Organic azides are energetic compounds and must be handled with extreme caution.
-
Synthesis: 4-methylphenyl azide is typically prepared from 4-methylaniline (p-toluidine). The process involves a diazotization reaction with sodium nitrite and an acid (like HCl) at low temperatures (0-5 °C), followed by the addition of sodium azide to the resulting diazonium salt solution.[10]
-
Safety Precautions:
-
ALWAYS work behind a blast shield.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid heat, friction, and shock, as these can cause detonation. Do not use metal spatulas to scrape solid azide.
-
Do not distill small organic azides unless you have experience and the proper safety equipment, as they can be explosive in concentrated form.
-
It is often safest to use the azide in solution directly after its synthesis without isolating the pure compound.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methylphenyl Azide
This protocol describes a standard procedure for generating the azide precursor.
-
Setup: In a flask equipped with a magnetic stirrer, add 4-methylaniline (p-toluidine) and a solution of hydrochloric acid. Cool the flask to 0-5 °C in an ice-water bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Azide Formation: In a separate flask, dissolve sodium azide in water and cool it in an ice bath. Slowly add the cold diazonium salt solution from the previous step to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Workup: After the addition is complete, allow the mixture to stir for an additional hour as it warms to room temperature. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent can be carefully removed under reduced pressure, but it is often safer to proceed directly with the solution for the next step.
Protocol 2: CuAAC Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
This protocol outlines the "click" reaction itself.
Caption: Step-by-step workflow for the CuAAC synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylphenyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (0.02 eq, 2 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.05 eq, 5 mol%). The reaction mixture may change color.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 4-12 hours. Monitor the consumption of the limiting reagent by TLC.[11]
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated brine to remove residual water and some impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 3: Purification
-
Column Chromatography: The most reliable method for obtaining a pure product is flash column chromatography on silica gel.[8]
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% EtOAc in hexane) and gradually increase the polarity (e.g., up to 60-70% EtOAc). The product is moderately polar and should elute after any unreacted azide.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol as a solid.
Data Summary: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Ligand-Assisted) | Common Issue | Troubleshooting Action | Expected Outcome |
| Cu Source | CuSO₄·5H₂O (2 mol%) | CuSO₄·5H₂O (2 mol%) | Reaction stalls | Use fresh reagents | Improved rate/yield |
| Reducing Agent | Na-Ascorbate (5 mol%) | Na-Ascorbate (5 mol%) | Low yield | Use fresh Na-Ascorbate | Higher conversion |
| Ligand | None | TBTA (2 mol%) | Sensitive substrates | Add ligand | Faster, cleaner reaction |
| Solvent | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) | Poor solubility | Try DMSO/H₂O | Homogeneous solution |
| Temperature | Room Temp | Room Temp | Slow reaction | Heat to 40-50 °C | Increased reaction rate |
| Typical Yield | 75-90% | 85-95% | <50% | Optimize catalyst/reagents | >80% |
References
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Center for Biotechnology Information. Available at: [Link]
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate (2002). SciSpace. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Center for Biotechnology Information. Available at: [Link]
-
Facile synthesis of diverse 1,4-disustituted 1,2,3-triazoles derivatives using readily accessible, cost effective, remarkably stable and easily tunable 1,2,3 triazole based ligand... Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
2-Azido-N-(4-methylphenyl)acetamide. IUCr Journals. Available at: [Link]
-
2-Azido-N-(4-methylphenyl)acetamide. IUCr Journals. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. Available at: [Link]
- Purification of triazoles. Google Patents.
-
Click Reaction Looking Weird? Reddit. Available at: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
2-Azido-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. Available at: [Link]
-
Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Lirias. Available at: [Link]
-
The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]
-
Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO. Available at: [Link]
-
Synthesis, characterization and biological activity of azides and its derivatives. DESWATER. Available at: [Link]
-
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. Available at: [Link]
-
A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. deswater.com [deswater.com]
- 11. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly, question-and-answer format to address specific experimental issues.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses common problems encountered during the purification of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, providing potential causes and actionable solutions.
Q1: My purified product appears as a stubborn oil or a sticky solid instead of a crystalline material. What should I do?
Possible Causes:
-
Residual Solvent: Trace amounts of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can hinder crystallization.
-
Presence of Impurities: Unreacted starting materials or reaction byproducts can act as "crystallization inhibitors."
-
Supersaturation at a Temperature Above the Melting Point: If the solution becomes saturated at a temperature higher than the compound's melting point, it will separate as a liquid ("oil out") rather than a solid.[1]
Solutions:
-
Thorough Solvent Removal: Ensure complete removal of all solvents using a high-vacuum line or by co-evaporation with a lower-boiling point solvent in which your compound is soluble (e.g., dichloromethane or ethyl acetate).
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is expected to be poorly soluble, while the impurities are more soluble (e.g., hexanes or diethyl ether). This process involves adding a small amount of the non-polar solvent and scratching the side of the flask with a glass rod to create nucleation sites for crystal growth.
-
Column Chromatography: If trituration is unsuccessful, the most reliable method to remove impurities is column chromatography.
Q2: After purification by column chromatography, my NMR spectrum still shows extra peaks. How can I identify the source of these peaks and improve purity?
Possible Causes:
-
Co-eluting Impurities: An impurity may have a similar polarity to your product, causing it to elude at the same time during column chromatography.
-
Residual Starting Materials: Unreacted 4-methylphenyl azide or propargyl alcohol may be present.
-
Reaction Byproducts: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can sometimes lead to side products, such as the homocoupling of propargyl alcohol to form a diyne-diol.[2][3]
-
Residual Column Chromatography Solvents: Solvents from the eluent system may be present in the final product.
Solutions:
-
NMR Analysis:
-
Compare the spectrum to a reference spectrum if available.
-
Look for characteristic peaks of the starting materials: 4-methylphenyl azide and propargyl alcohol.
-
Identify common solvent peaks (e.g., ethyl acetate, hexanes, dichloromethane).
-
-
Optimize Column Chromatography:
-
TLC Analysis: Before running the column, carefully select an eluent system using thin-layer chromatography (TLC) that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.3 for your product.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of compounds with similar polarities. A common gradient for similar compounds is starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[4]
-
Alternative Solvent Systems: If a hexane/ethyl acetate system is not effective, consider trying a dichloromethane/methanol system.[5][6]
-
-
Recrystallization: If the compound is of reasonable purity after the column, a final recrystallization step can remove trace impurities.
Q3: My yield after recrystallization is very low. How can I improve it?
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at low temperatures.[1]
-
Using an Excessive Amount of Solvent: The most common reason for low recovery is using too much solvent to dissolve the crude product.[1]
-
Premature Crystallization: The compound may have crystallized on the filter paper during hot filtration.[1]
-
Incomplete Crystallization: Not allowing enough time for the solution to fully crystallize at a low temperature.
Solutions:
-
Optimize Solvent Selection: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7] For a compound like [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, consider trying a mixed solvent system like ethanol/water.[1]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Prevent Premature Crystallization: During hot filtration to remove insoluble impurities, pre-heat the funnel and the receiving flask.
-
Maximize Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for a sufficient amount of time to ensure maximum precipitation.
-
Recover a Second Crop: The mother liquor (the solution remaining after filtration) can be concentrated to obtain a second, though likely less pure, crop of crystals.
Q4: My final product has a persistent color, even after purification. What is the likely cause and how can I remove it?
Possible Causes:
-
Trace Copper Catalyst: Residual copper salts from the "click" reaction can impart a color to the final product.
-
Colored Organic Impurities: Highly conjugated byproducts formed during the reaction can be colored.
Solutions:
-
Removal of Copper:
-
During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to complex with and remove copper ions.[8]
-
-
Decolorization with Activated Charcoal:
-
Dissolve the colored product in a suitable hot solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize. Caution: Activated charcoal can also adsorb your desired product, potentially reducing the yield. Use it sparingly.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
Pure [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is expected to be a white to off-white solid. While the exact melting point is not widely reported, a similar compound, 1-(4-chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole, has a melting point of 141–142 °C, and another related derivative, 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde, melts at 195–196 °C.[9][10] A sharp melting point range of 1-2 °C is a good indicator of high purity.
Q2: What are the best solvents for dissolving [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol for purification and analysis?
Based on its chemical structure, which includes a polar hydroxyl group and aromatic rings, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, dichloromethane, and acetone. It will likely have poor solubility in non-polar solvents like hexanes and petroleum ether.
Q3: How should I store the purified [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
The purified compound should be stored in a tightly sealed container in a cool, dry place, away from light and heat to prevent potential degradation.
III. Data and Protocols
Table 1: Solvent Selection Guide for Purification
| Purification Method | Solvent System | Rationale & Tips |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | A standard and often effective system for compounds of moderate polarity. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[4] |
| Dichloromethane/Methanol (gradient) | A more polar system suitable if the compound does not move from the baseline in hexane/ethyl acetate. Use methanol sparingly (typically 1-10%) as it can dissolve silica gel.[5][6] | |
| Recrystallization | Ethanol/Water | A good mixed-solvent system. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify.[1] |
| Ethanol | A single-solvent recrystallization may be effective if the compound's solubility in ethanol is significantly different at high and low temperatures.[9] | |
| Dimethylformamide (DMF) | Can be used for compounds that are difficult to dissolve in other solvents. However, it has a high boiling point and can be difficult to remove completely.[11] | |
| Trituration | Hexanes or Diethyl Ether | Useful for inducing crystallization from an oil and removing non-polar impurities. |
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization from a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[1]
IV. Visualizations
Caption: Decision workflow for the initial purification strategy.
Caption: Troubleshooting guide for impure fractions after column chromatography.
V. References
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
-
SciELO. (2022, June 13). Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
-
Google Patents. (n.d.). WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Retrieved from [Link]
-
Drug, Design, Development and Therapy. (2016, August 25). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazo. Retrieved from [Link]
-
PubChem. (n.d.). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3: 1 H NMR spectrum of (4-methylphenyl)methanol. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]
-
MDPI. (2023, February 21). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Reddit. (2016, December 13). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
Beilstein Journals. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]
-
Beilstein Journals. (2013, December 2). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime [mdpi.com]
Technical Support Center: Troubleshooting Stability and Reactivity of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) in Acidic Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers assuming that the loss of analytical signal for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (commonly referred to as TTM) in acidic media is due to chemical degradation.
This guide is designed to deconstruct this common misconception. By analyzing the fundamental chemical properties of the 1,2,3-triazole ring and the C4-hydroxymethyl group, we will establish field-proven, self-validating workflows to help you differentiate between true chemical instability and simple physical precipitation.
The "Acid Instability" Myth vs. Chemical Reality
The 1,2,3-triazole core is exceptionally stable due to its high aromatic stabilization and high dipole moment (~5D), making it highly resistant to acid hydrolysis, basic hydrolysis, and metabolic degradation[1]. In fact, TTM is so remarkably stable in strongly acidic environments that it is actively utilized as an2[2],[3]. Furthermore, TTM serves as a robust ligand to form stable coordination complexes with various transition metals[4].
When users report "instability" or "degradation" of TTM in standard aqueous acids (like 1M HCl or 0.1% TFA in water), they are almost always observing a solubility limit artifact , not a chemical breakdown. True degradation only occurs under extreme, dehydrating acidic conditions that target the hydroxymethyl group, not the triazole ring.
Quantitative Data Summary: Stability Profile
| Acidic Condition | Stability Status | Observed Phenomenon | Mechanistic Causality |
| 1.0 M HCl (Aqueous) | Highly Stable | Apparent signal loss (Cloudiness) | Exceeds aqueous solubility limit; intact triazole ring[2]. |
| 0.1% TFA in MeCN | Highly Stable | Full analytical recovery | Organic co-solvent maintains solubility; no degradation. |
| Conc. H2SO4 (>95%) | Unstable | Formation of dimers/polymers | Dehydration of C4-hydroxymethyl to a reactive carbocation. |
| Lewis Acids (e.g., BF3) | Reactive | Nucleophilic substitution | Activation of the benzylic-like alcohol for substitution. |
Mechanistic Pathways in Acidic Media
To understand how to troubleshoot your assay, you must understand the causality behind TTM's behavior in different acids.
Mechanistic divergence of TTM under aqueous versus dehydrating acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why does my LC-MS signal for TTM disappear when I quench my reaction with 1M HCl? A: This is a solubility artifact. TTM contains a highly hydrophobic p-tolyl (4-methylphenyl) group. While the triazole nitrogens can be weakly protonated in acid, the overall molecule has very poor aqueous solubility. When you quench with aqueous acid, the organic solvent ratio drops, causing TTM to precipitate out of solution. The compound is still intact; it is simply sitting at the bottom of your vial[2].
Q2: Is the 1,2,3-triazole ring susceptible to acid-catalyzed ring opening? A: No. The 1,2,3-triazole core is exceptionally stable and acts as a bioisostere for amide bonds specifically because it resists acidic, basic, and enzymatic degradation[1].
Q3: Under what acidic conditions does TTM actually degrade? A: True degradation requires highly dehydrating conditions (e.g., concentrated H₂SO₄) or strong Lewis acids. Under these extremes, the hydroxyl oxygen at the C4 position is protonated and eliminated as water. This generates a primary carbocation. While primary carbocations are usually highly unstable, the adjacent heteroaromatic triazole ring provides partial resonance stabilization. This intermediate is then rapidly attacked by nucleophiles (or another TTM molecule), leading to etherification or polymerization.
Troubleshooting Workflows & Experimental Protocols
To ensure scientific integrity, you must utilize a self-validating system to prove whether your compound has degraded or precipitated. The following protocol closes the mass-balance loop.
Self-validating troubleshooting workflow to distinguish TTM precipitation from acid degradation.
Self-Validating Protocol: The Mass-Balance Recovery Assay
Objective: Differentiate acid-induced precipitation of TTM from chemical degradation by recovering the precipitated pellet.
Step 1: Acidification & Incubation
-
Prepare a 10 mM stock of TTM in pure LC-MS grade DMSO.
-
Spike the stock into 1.0 M HCl to achieve a final concentration of 1 mM (10% DMSO final volume).
-
Incubate at room temperature for 2 hours. Causality: This mimics harsh assay conditions and provides ample time for either precipitation or hydrolysis to occur.
Step 2: Phase Separation
-
Centrifuge the sample at 10,000 × g for 5 minutes to pellet any insoluble material.
-
Carefully decant the supernatant into a clean autosampler vial. Causality: If true degradation occurred, water-soluble cleavage fragments will remain in the supernatant.
Step 3: Resolubilization (The Validation Step)
-
Wash the visible pellet once with 100 µL of 1.0 M HCl to remove residual supernatant, and re-centrifuge.
-
Dissolve the pellet completely in 1.0 mL of pure Acetonitrile (MeCN). Causality: MeCN disrupts the hydrophobic packing of the p-tolyl groups, fully solubilizing the intact TTM that crashed out of the aqueous acid.
Step 4: LC-MS/UV Quantification
-
Analyze both the supernatant and the MeCN-dissolved pellet via LC-MS (UV monitoring at ~254 nm).
-
Look for the exact mass of TTM ([M+H]⁺ = 190.1 m/z). Conclusion: If >95% of the original Area Under the Curve (AUC) is recovered from the pellet as intact TTM, your issue is purely a solubility limit, confirming the compound's stability in acid.
References
-
An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces (MDPI). Validates the extreme stability of TTM in 1.0 M HCl and its use as a corrosion inhibitor. URL:[Link]
-
1,2,3-Triazoles as Biomimetics in Peptide Science (PMC / NIH). Details the resistance of the 1,2,3-triazole ring to acidic/basic hydrolysis and metabolic degradation. URL:[Link]
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl (PMC / NIH). Provides quantitative electrochemical data on TTM stability and performance in strong aqueous acids. URL:[Link]
-
Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups (Arabian Journal of Chemistry). Demonstrates the structural integrity of TTM when utilized as a ligand for transition metal coordination. URL:[Link]
Sources
- 1. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
troubleshooting low solubility of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in assays
A Guide to Troubleshooting Low Solubility in Experimental Assays
Welcome to the technical support center for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As Senior Application Scientists, we have compiled this resource to provide you with in-depth technical guidance and field-proven insights to help you overcome these hurdles and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common phenomenon known as "precipitation upon dilution." While [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may be soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is limited. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution.
Q2: What is the expected aqueous solubility of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?
Q3: Can I simply increase the concentration of DMSO in my assay to keep the compound dissolved?
While increasing the DMSO concentration might keep the compound in solution, it is generally not recommended. High concentrations of DMSO can have detrimental effects on cellular health and can interfere with assay performance, leading to artifacts and unreliable data. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% (v/v).
Troubleshooting Low Solubility: A Step-by-Step Guide
Low solubility of a test compound can lead to a number of issues in experimental assays, including underestimation of potency, high variability between experiments, and misleading structure-activity relationships (SAR). The following guide provides a systematic approach to troubleshooting and overcoming the low solubility of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Part 1: Initial Assessment and Root Cause Analysis
Before attempting to modify your experimental protocol, it's important to understand the underlying reasons for the observed solubility issues. The structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, with its aromatic rings, contributes to its hydrophobic nature. The triazole ring itself is a polar heterocycle, but the overall solubility is heavily influenced by the substituents.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low solubility.
Part 2: Practical Strategies for Solubility Enhancement
Here, we present a series of practical strategies, from simple adjustments to more advanced formulation techniques, to improve the solubility of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in your assays.
The use of a co-solvent is often the first and most straightforward approach to address poor aqueous solubility. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a non-polar solute.
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic compound and the solvent.
Recommended Co-solvents:
| Co-Solvent | Properties and Considerations |
| Ethanol | Less toxic than DMSO to many cell lines. Can be used in combination with DMSO. |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer that is a good solvent for many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | A strong organic solvent, but can be more toxic than DMSO. Use with caution. |
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in each of the selected co-solvents (e.g., 10 mM in 100% DMSO, 10 mM in 100% Ethanol, 10 mM in 100% PEG 400).
-
Serial Dilutions: Perform serial dilutions of each stock solution into your aqueous assay buffer.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
Quantitative Analysis: If possible, quantify the concentration of the compound in the supernatant of the highest concentration that remains clear using a suitable analytical method (e.g., HPLC-UV).
-
Select the Best Co-solvent: Choose the co-solvent that provides the highest solubility at a concentration that is compatible with your assay system.
Altering the pH of the assay buffer can significantly impact the solubility of ionizable compounds.
Rationale: The solubility of a weakly acidic or weakly basic compound is dependent on its ionization state. By adjusting the pH of the solution, you can shift the equilibrium towards the more soluble ionized form. The triazole moiety can be protonated at low pH, potentially increasing solubility.
Experimental Protocol: pH-Dependent Solubility
-
Determine pKa: If the pKa of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is unknown, it can be estimated using computational tools or determined experimentally.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Measurement: Add an excess of the solid compound to each buffer and equilibrate for a set period (e.g., 24 hours) with agitation.
-
Sample Analysis: Filter the samples and analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method.
-
Determine Optimal pH: Identify the pH at which the compound exhibits the highest solubility. Ensure this pH is compatible with your assay.
For compounds with very low aqueous solubility, the use of formulation excipients can be a powerful strategy.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[2][3][4]
Rationale: The formation of an inclusion complex masks the hydrophobic regions of the drug molecule, making it more soluble in aqueous solutions.[2]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with high water solubility.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-10% w/v HP-β-CD).
-
Add Compound: Add an excess of solid [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Analyze Samples: Filter the suspensions and determine the concentration of the dissolved compound in the filtrate.
-
Phase-Solubility Diagram: Plot the concentration of the dissolved compound as a function of the cyclodextrin concentration to create a phase-solubility diagram. This will help determine the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Data Summary and Interpretation
To aid in your experimental design, the following table summarizes the key characteristics of the recommended solubility enhancement strategies.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. | Simple and quick to implement. | Potential for solvent toxicity and assay interference. |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound. | Can be very effective for ionizable compounds. | Limited by the pH tolerance of the assay system. |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic regions of the compound. | Significant solubility enhancement, low toxicity. | Can be more complex to formulate and may alter compound availability. |
By systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol and obtain high-quality, reliable data in your research endeavors.
References
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast]. Retrieved from [Link]
-
IntechOpen. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]
Sources
- 1. [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: A Scientist's Guide to the Column Chromatography Purification of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Welcome to the technical support center for the purification of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a high degree of purity for this versatile triazole intermediate. The presence of a hydroxyl group and a nitrogen-rich triazole ring imparts significant polarity to the molecule, which can present unique challenges during purification.[1][2]
This document moves beyond a simple protocol, offering in-depth explanations for methodological choices, robust troubleshooting strategies for common issues, and a framework for developing a reliable, self-validating purification system.
Section 1: Foundational Step - Pre-Purification Analysis & Method Development
Successful column chromatography is not determined on the column itself, but by the analytical work performed beforehand. Thin-Layer Chromatography (TLC) is an indispensable, low-cost tool for developing and optimizing your separation method before committing your crude material to a large-scale column.
The Critical Role of TLC in Method Development
TLC serves as a small-scale replica of your column separation. Its primary purpose is to identify a mobile phase (solvent system) that provides adequate separation between your target compound and any impurities. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value of approximately 0.2-0.3.[3]
-
Why an Rf of 0.2-0.3? An Rf in this range indicates that the compound has a healthy affinity for both the stationary phase (silica gel) and the mobile phase.
-
If Rf is too high (>0.5): The compound has a strong affinity for the solvent and will elute too quickly from the column, resulting in poor separation from non-polar impurities.[4]
-
If Rf is too low (<0.1): The compound is too strongly adsorbed to the silica gel. This will require an excessive volume of solvent to elute and leads to broad, diffuse bands (peak tailing) and poor separation from polar impurities.[4]
-
Protocol: TLC Analysis for Solvent System Selection
-
Prepare TLC Plate: Lightly draw a pencil line (the baseline) about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline. Spot a reference standard of the pure product, if available, in an adjacent lane.
-
Develop the Plate: Place a small amount of your chosen test solvent system into a developing chamber (a beaker covered with a watch glass will suffice). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots using a UV lamp (254 nm).[5] Circle the visible spots with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by solute) / (Distance traveled by solvent front) [6]
-
Data-Driven Solvent Selection
Begin with a non-polar solvent system and incrementally increase polarity. The structural characteristics of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol suggest that a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate will be effective.[7][8]
| Solvent System (v/v) | Typical Polarity | Expected Rf for Target Compound | Comments |
| 9:1 Hexanes:Ethyl Acetate | Low | < 0.1 | Good for eluting very non-polar impurities first. |
| 7:3 Hexanes:Ethyl Acetate | Low-Medium | 0.1 - 0.25 | A common starting point for initial screening.[5] |
| 1:1 Hexanes:Ethyl Acetate | Medium | 0.25 - 0.4 | Likely to be in the optimal range for elution. |
| 3:7 Hexanes:Ethyl Acetate | Medium-High | > 0.4 | May elute the compound too quickly. |
| 100% Ethyl Acetate | High | ~0.6 or higher | Useful for flushing highly polar impurities after your compound has eluted. |
Section 2: The Purification Workflow: A Step-by-Step Guide
Once an optimal solvent system has been identified via TLC (Rf ≈ 0.2-0.3), you can proceed with the preparative column chromatography.
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Detailed Purification Protocol
Materials & Equipment:
-
Crude [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
-
Silica gel (e.g., 230-400 mesh)[5]
-
Selected mobile phase solvents (e.g., Hexanes, Ethyl Acetate)
-
Glass chromatography column with a stopcock
-
Sand and Cotton/Glass Wool
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.[7][9]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. [10]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Rationale: Dry loading typically results in sharper bands and better separation compared to wet loading, where the sample is dissolved in the mobile phase and pipetted directly onto the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Open the stopcock and begin collecting fractions. The flow rate should be steady—not too fast to compromise separation, nor too slow to cause band diffusion.
-
If using a gradient, start with the solvent system determined by TLC and gradually increase the proportion of the more polar solvent (e.g., from 8:2 Hex:EtOAc to 7:3, then 6:4). This is useful if impurities have very different polarities.[11]
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions on a TLC plate to track the elution of your compound.
-
Once the TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems in a direct question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Q: My compound is streaking/tailing down the column. What causes this and how can I fix it?
A: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The nitrogen atoms in the 1,2,3-triazole ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the "tailing" effect.[1]
-
Solution: Deactivate the silica gel by modifying your mobile phase. Add a small amount of a competitive base, such as 0.1-1% triethylamine (TEA), to your eluent.[1][3] The TEA will preferentially interact with the acidic silanol sites, allowing your triazole compound to travel down the column more uniformly, resulting in sharper peaks.
Q: My target compound is co-eluting with an impurity. How do I improve resolution?
A: Poor resolution means your chosen solvent system is not sufficiently differentiating between the compounds.
-
Solution 1: Fine-tune the Mobile Phase. Your solvent system is likely too polar. Try decreasing the polarity. For example, if you are using 1:1 Hexanes:Ethyl Acetate, try a 7:3 or 8:2 mixture. Running a shallower gradient (i.e., increasing the polarity more slowly) can also significantly improve separation.
-
Solution 2: Check Column Loading. Overloading the column is a common cause of poor separation.[10] As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.
Q: I've run several column volumes, but my product hasn't eluted. Where is it?
A: This indicates your mobile phase is not polar enough to move the compound, which is strongly adsorbed to the silica. This is the opposite problem of a high Rf value.
-
Solution: You need to increase the polarity of your eluent. You can do this stepwise. For example, if you are using 1:1 Hexanes:Ethyl Acetate, switch to 100% Ethyl Acetate. If that is still insufficient, a common strategy for highly polar compounds is to add a small percentage of methanol (e.g., 1-5% methanol in dichloromethane or ethyl acetate).[9][12] Methanol is very polar and is highly effective at eluting compounds that are strongly bound to silica gel.
Q: My compound came out in the solvent front. How do I get better retention?
A: This is a clear indication that your mobile phase is far too polar, or your compound is less polar than anticipated. The compound is spending almost no time interacting with the stationary phase.
-
Solution: Drastically reduce the polarity of your mobile phase. Start with a much higher percentage of hexanes. If you used 7:3 Hexanes:Ethyl Acetate, try 95:5 or even start with 100% hexanes to wash off very non-polar impurities before gradually introducing ethyl acetate.[11]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this compound? For this molecule, standard silica gel (SiO₂) is the most common and cost-effective choice.[7][9] Its polar surface effectively retains the triazole-methanol compound, allowing for separation based on polarity. In rare cases of extreme tailing or decomposition, neutral alumina could be considered, but silica is the best starting point.
Q2: Can I use reversed-phase chromatography for this purification? Yes, but it may not be the ideal first choice for preparative scale. In reversed-phase (e.g., with a C18 column), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1][13] Because your compound is quite polar, it may have very little retention and elute quickly in the void volume, providing poor separation from other polar impurities.[1] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are specifically designed for retaining very polar compounds and are a better alternative if normal-phase chromatography fails.[1][14]
Q3: My compound appears to be degrading on the silica gel. What can I do? Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[4]
-
Test for Stability: First, confirm this is happening. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely.
-
Solutions:
-
Work Quickly: Don't let the column run overnight.
-
Deactivate the Silica: As mentioned in the troubleshooting section, adding triethylamine to the eluent can help neutralize the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.
-
Q4: How can I confirm the purity and identity of my final product? Visual confirmation of a single spot on a TLC plate (in multiple solvent systems) is a good indicator of purity. However, for definitive proof, spectroscopic analysis is required.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound and reveal the presence of any remaining impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like LC-MS are excellent for assessing purity.[15]
References
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2022). 1,2,3-Triazole-based Hydrazones as Potential Antimicrobial Agents: An Ultrasound Promoted Synthesis and Molecular Docking Study. Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
SciSpace. (n.d.). The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. Retrieved from [Link]
-
PubMed. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. The solvent mixtures used as mobile phases (n – number of points). Retrieved from [Link]
-
Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
MDPI. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Retrieved from [Link]
-
PMC. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Arabian Journal of Chemistry. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]
-
eLife. (n.d.). elife-93968-fig1-data2-v1.docx. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]
-
bioRxiv. (n.d.). SYNTHETIC METHODS General methods. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]
-
PubChem. (n.d.). [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Retrieved from [Link]
-
IUCr. (n.d.). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Marz Chemistry. (n.d.). Chromatography - RF Values. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization & Troubleshooting for[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (commonly abbreviated as TTM ).
Because TTM is synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], its purification presents unique challenges. The triazole ring and the terminal hydroxyl group act as excellent coordinating ligands for transition metals[1], meaning residual copper catalyst often co-precipitates with the product. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-purity crystalline yields.
Chemical Profile & Quantitative Data
Before initiating recrystallization, verify your crude product against the standard physicochemical properties of pure TTM.
| Property | Expected Value / Characteristic |
| Chemical Name | [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol |
| Appearance | Crystalline solid (White to light beige)[1] |
| Melting Point | 125–127 °C[1] |
| Expected Yield (CuAAC) | ~92%[1] |
| Key IR Absorptions | 3215 cm⁻¹ (OH), 1591 cm⁻¹ (N=N), 1244 cm⁻¹ (C-O)[1] |
| Optimal Recrystallization Solvent | Ethanol / DMF mixture[1] |
Standard Operating Procedure (SOP): Recrystallization
The following methodology leverages a binary solvent system to maximize purity. TTM possesses a highly polar triazole core and a hydrogen-bonding hydroxyl group, which creates a strong crystal lattice.
Step-by-Step Methodology:
-
Preparation: Transfer the crude TTM solid to a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Primary Dissolution: Add a minimum volume of hot ethanol (approx. 70–75 °C).
-
Solvent Tuning (Causality): If the solid does not fully dissolve in boiling ethanol, add N,N-Dimethylformamide (DMF) dropwise. Why? Ethanol acts as the bulk crystallization medium (anti-solvent at lower temperatures), while the highly polar, aprotic DMF disrupts the strong intermolecular hydrogen bonds of the triazole, ensuring complete dissolution of the crude matrix[1].
-
Hot Filtration: Rapidly filter the hot, homogeneous solution through a pre-warmed Buchner funnel. This step mechanically removes insoluble oxidized copper species and polymeric byproducts.
-
Controlled Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Why? Rapid cooling traps solvent molecules and impurities inside the rapidly forming lattice. Slow cooling ensures thermodynamic control, yielding large, pure crystals.
-
Chilling & Washing: Transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize precipitation. Vacuum filter the crystals and wash sequentially with a saturated aqueous ammonium chloride (NH₄Cl) solution, followed by ice-cold ethanol[1],[2].
-
Drying: Dry the purified crystals under vacuum at 50 °C to a constant weight to remove trace DMF.
Recrystallization workflow for[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Troubleshooting Guides & FAQs
Q1: My product "oils out" (forms a liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solution is highly supersaturated with impurities.
-
The Fix: Reheat the mixture until it is completely homogeneous. Add a few extra drops of DMF to increase the overall solubility of TTM, then cool the flask very slowly in a warm water bath. Seeding the solution with a pure crystal of TTM at ~40 °C will provide a nucleation site, forcing solid crystallization over liquid separation.
Q2: The recrystallized solid has a distinct blue or green tint. What causes this and how is it resolved? A: A green or blue tint is a definitive indicator of residual Copper (Cu²⁺) trapped in the crystal lattice. Because TTM is an effective ligand, its triazole nitrogen atoms and terminal hydroxyl group coordinate strongly with metal ions[1].
-
The Fix: You must break the coordination complex. Wash the crude precipitate thoroughly with a saturated aqueous ammonium chloride (NH₄Cl) solution[1],[2]. NH₄Cl acts as a competitive chelator, forming a highly soluble [Cu(NH₃)₄]²⁺ complex that strips the copper away from the triazole, leaving the pure white organic solid behind.
Mechanism of residual copper removal via competitive chelation with ammonium chloride.
Q3: The melting point of my product is 118 °C, which is significantly lower than the literature value of 125–127 °C. Why? A: Melting point depression is a colligative property caused by impurities disrupting the uniform crystal lattice. In CuAAC synthesis, the most common culprits are unreacted starting materials (p-tolyl azide or propargyl alcohol) or trace amounts of the 1,5-regioisomer (which forms if thermal cycloaddition competed with the copper-catalyzed pathway).
-
The Fix: Perform a second recrystallization using a stricter anti-solvent ratio (increase the volume of ethanol relative to DMF). Ensure the final crystals are washed with ice-cold ethanol to wash away the highly soluble starting materials without dissolving your product.
References
-
Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. Available at: [Link]
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances. Available at: [Link]
Sources
- 1. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
mass spectrometry analysis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of small heterocyclic molecules requires a deep understanding of gas-phase ion chemistry. [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol —often abbreviated as TTM—is a highly versatile compound synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, utilized extensively as a pharmacophore and an advanced ecological corrosion inhibitor [[1]]([Link]).
This guide objectively compares the analytical performance of High-Resolution ESI-QTOF-MS versus High-Sensitivity ESI-QqQ-MS for the analysis of TTM, providing the mechanistic causality behind its fragmentation and a self-validating experimental framework for researchers and drug development professionals.
Mechanistic Causality: The Gas-Phase Chemistry of TTM
Before comparing instrumental platforms, one must understand why TTM fragments the way it does. Under positive electrospray ionization (+ESI), soft ionization preserves the pseudo-molecular ion [M+H]+ at m/z 190.0975.
The 1,2,3-triazole core is thermodynamically driven to undergo a characteristic retro-cycloaddition in the collision cell. This results in the expulsion of a neutral nitrogen molecule ( N2 , 28.0061 Da), forming a highly reactive azirine or diazo-like intermediate . This N2 loss is the primary diagnostic fragmentation pathway for 1-aryl-1,2,3-triazoles, driven by the immense thermodynamic stability of the expelled nitrogen gas .
Concurrently, the hydroxymethyl group at the C4 position facilitates a facile dehydration event (- H2O , 18.0106 Da), a common feature in the mass spectra of similar aliphatic-substituted triazole derivatives . Finally, the electron-donating methyl group on the phenyl ring stabilizes the resulting tolyl cation (m/z 91.0548) following the N-C bond cleavage between the triazole ring and the aryl group.
Figure 1: ESI-MS/MS diagnostic fragmentation pathway of protonated TTM (m/z 190.0975).
Platform Comparison: ESI-QTOF vs. ESI-QqQ
When analyzing TTM, the choice between a Quadrupole Time-of-Flight (QTOF) and a Triple Quadrupole (QqQ) dictates the type of data integrity you achieve.
-
ESI-QTOF (High-Resolution Exact Mass): Best suited for structural elucidation, metabolite identification, and impurity profiling. By providing sub-2 ppm mass accuracy, the QTOF unambiguously differentiates the isobaric interferences that might co-elute with TTM in complex biological matrices or synthetic mixtures.
-
ESI-QqQ (High-Sensitivity MRM): The gold standard for absolute quantification and pharmacokinetic (PK) profiling. By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a double mass filter, dropping the noise floor to near zero and achieving Limits of Detection (LOD) in the low picogram-per-milliliter range.
Quantitative Performance Summary
| Parameter | ESI-QTOF-MS (ddMS2 Mode) | ESI-QqQ-MS (MRM Mode) |
| Precursor Ion (m/z) | 190.0975 (Exact Mass) | 190.1 (Unit Resolution) |
| Primary Product Ions (m/z) | 162.0913, 172.0869, 91.0548 | 162.1 (Quantifier), 91.1 (Qualifier) |
| Collision Energy (eV) | 15 - 30 eV (Ramped) | 18 eV (Quant), 35 eV (Qual) |
| Mass Accuracy | < 2 ppm | ~ 0.7 Da (FWHM) |
| Limit of Detection (LOD) | ~ 1.5 ng/mL | ~ 10 pg/mL |
| Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude |
| Primary Application | Structural elucidation, Metabolomics | High-throughput PK, Trace analysis |
Self-Validating Experimental Methodology
To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes a causal mechanism to prevent false positives, correct for matrix effects, and ensure instrument stability.
Step 1: Sample Preparation & Internal Standardization
-
Spike Internal Standard (IS): Add 10 µL of a stable isotopically labeled IS (e.g., TTM-d7, 100 ng/mL) to 50 µL of the biological sample.
-
Causality: The IS co-elutes with TTM and experiences identical ion suppression in the ESI source, mathematically correcting for matrix effects and volumetric errors during extraction.
-
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Formic acid ensures the triazole nitrogen is pre-protonated in solution, drastically increasing ionization efficiency in the +ESI source.
-
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Causality: A steep gradient focuses the TTM band on the column head, resulting in sharp, narrow peaks (<3 seconds wide) that maximize the signal-to-noise ratio in the mass spectrometer.
-
Step 3: Mass Spectrometry & System Suitability Testing (SST)
-
SST Calibration: Before the run, infuse a tuning mix (e.g., sodium formate for QTOF or PPGs for QqQ).
-
Validation Check: Do not proceed unless mass error is < 2 ppm (QTOF) or peak width is 0.7 ± 0.1 Da (QqQ).
-
-
Blank Interleaving: Inject a mobile phase blank immediately after the highest calibration standard.
-
Validation Check: This proves zero autosampler carryover, ensuring the integrity of subsequent low-concentration samples.
-
-
Quality Control (QC) Bracketing: Inject Low, Mid, and High QC samples every 10 experimental samples. Accuracy must remain within ±15% of the nominal concentration to validate the batch.
Figure 2: Self-validating UHPLC-MS/MS workflow comparing QTOF and QqQ platforms.
Conclusion
For the analysis of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, the choice of MS platform hinges on the project phase. ESI-QTOF is indispensable during early-stage synthesis and metabolite profiling, where mapping the precise N2 and H2O neutral losses requires exact mass capabilities. Conversely, for downstream pharmacokinetic profiling and trace-level quantification, the ESI-QqQ platform operating in MRM mode offers unmatched sensitivity and throughput, leveraging the highly stable tolyl cation (m/z 91.1) as a robust quantifier.
References
-
[2] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source: PMC. URL:[Link]
-
[3] Ion Chemistry of 1H-1,2,3-Triazole. Source: ACS Publications. URL:[Link]
-
[1] Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Source: Arabian Journal of Chemistry. URL:[Link]
-
Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. Source: RSC Advances. URL:[Link]
Sources
- 1. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Bioactivity Guide: [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol vs. Conventional Triazoles
Executive Summary & Structural Rationale
Triazoles are privileged scaffolds in medicinal chemistry and material science, broadly categorized into 1,2,3-triazole and 1,2,4-triazole isomers. While 1,2,4-triazoles (e.g., fluconazole) dominate the commercial antifungal market due to their specific electronic distribution and dipole moments[1], 1,4-disubstituted 1,2,3-triazoles are rapidly emerging as highly versatile bioisosteres for amides and esters[2].
This guide objectively evaluates the bioactivity of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (commonly referred to as TTM or 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol). Characterized by its p-tolyl group and terminal methanol moiety, TTM exhibits a unique pharmacological profile. Its structural arrangement not only facilitates direct hydrogen bonding with biological targets but also creates a highly efficient bidentate chelation pocket for transition metals, significantly amplifying its antimicrobial, anticancer, and ecological bio-interface properties[3].
Mechanistic Divergence: 1,2,3-Triazoles vs. 1,2,4-Triazoles
The causality behind TTM's distinct bioactivity lies in its coordination chemistry. Unlike 1,2,4-triazoles which primarily rely on direct target-enzyme binding (e.g., inhibiting lanosterol 14α-demethylase), TTM acts as a versatile ligand. The adjacent nitrogen atoms (specifically N3) and the oxygen of the hydroxyl group allow TTM to coordinate with metal ions like Cu(II), Zn(II), Ni(II), and Co(II)[3].
According to Overton’s concept of cell permeability and Tweedy’s chelation theory , metal chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the lipophilicity of the entire TTM-metal complex, enabling it to penetrate lipid membranes of cancer cells and bacterial pathogens far more effectively than the free ligand[3][4].
Caption: Mechanism of Action: TTM metal chelation enhancing lipophilicity and cellular target penetration.
Quantitative Bioactivity & Performance Comparison
The following table synthesizes experimental data comparing TTM (and its complexes) against standard triazole benchmarks across three primary domains: Antimicrobial efficacy, Anticancer activity, and Ecological Bio-Interface performance (Corrosion Inhibition)[1][3][5][6][7].
| Compound | Scaffold Type | Antimicrobial Activity (E. coli / F. oxysporum) | Anticancer Activity (MCF-7 / HepG-2) | Bio-Interface: Mild Steel Corrosion Inhibition (1.0 M HCl) |
| TTM (Free Ligand) | 1,4-disubstituted 1,2,3-triazole | Moderate | Moderate | 81% - 90% (Protective passivation layer) |
| TTM-Cu(II) Complex | 1,2,3-triazole metal chelate | High (Comparable to standard antibiotics) | High (Enhanced cell apoptosis) | N/A |
| Fluconazole | 1,2,4-triazole | Very High (Targeted Antifungal) | Low | N/A |
| HST | 1,2,4-triazole | N/A | N/A | 97% (High affinity physical/chemical adsorption) |
| CAI | 1,2,3-triazole | Low | High (G0/G1 cell cycle arrest) | N/A |
Validated Experimental Workflows
To ensure scientific integrity, the evaluation of TTM must follow a self-validating experimental system. The workflow below outlines the critical steps from synthesis to biological quantification.
Caption: Self-validating experimental workflow for the synthesis and bio-evaluation of TTM complexes.
Protocol 1: Regioselective Synthesis of TTM via CuAAC
-
Objective: Synthesize the TTM ligand using Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
-
Causality & Reagents: React 1-azido-4-methylbenzene (p-tolyl azide) with propargyl alcohol. The use of CuSO₄·5H₂O paired with sodium ascorbate is critical; ascorbate continuously reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative degradation[3]. A DMSO/H₂O co-solvent system is required to bridge the solubility gap between the organic azide and the inorganic salts[3].
-
Self-Validation Gate: Do not proceed to bio-testing until FT-IR spectroscopy confirms the absolute disappearance of the azide stretching band (~2100 cm⁻¹) and the alkyne C≡C stretch, replaced by a broad O-H stretch at 3215 cm⁻¹[3]. This ensures no unreacted, cytotoxic precursors confound the bioactivity data.
Protocol 2: Synthesis of TTM-Metal Complexes
-
Objective: Enhance the lipophilicity of TTM for cellular penetration.
-
Methodology: Add an ethanolic solution of the validated TTM ligand to an aqueous solution of metal salts (e.g., CuCl₂·2H₂O) in a 2:1 (Ligand:Metal) molar ratio. Reflux for 3-4 hours.
-
Causality: The 2:1 stoichiometric ratio forces the formation of an octahedral geometry, which optimally neutralizes the metal's charge and maximizes the complex's lipid solubility[3][4].
Protocol 3: Anticancer Screening (MTT Assay)
-
Objective: Quantify the antiproliferative activity of TTM and its complexes against MCF-7 (breast) and HepG-2 (liver) cancer cell lines.
-
Methodology: Seed cancer cells in 96-well plates (5 × 10³ cells/well) and allow overnight adherence[1]. Treat with varying concentrations of TTM/TTM-Cu for 48 hours. Add MTT reagent; viable cells will reduce the yellow tetrazolium dye to purple formazan.
-
Causality: The reduction of MTT is catalyzed by mitochondrial succinate dehydrogenase. By measuring absorbance at 570 nm, researchers establish a direct, causal link between the concentration of the triazole compound and the suppression of mitochondrial metabolic rate, yielding a highly accurate IC₅₀ value[1][4].
Expert Analysis: Causality in Bioactivity & Ecological Applications
The performance of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol extends beyond traditional pharmacology into ecological material science. When evaluated as a corrosion inhibitor for mild steel in 1.0 M HCl, TTM achieves an inhibition efficiency of up to 90%[6].
The causality here is fundamentally identical to its biological mechanism: heteroatom coordination . The abundant π-electrons of the p-tolyl ring and the unshared electron pairs on the triazole nitrogen atoms chemically adsorb onto the vacant d-orbitals of the metal surface (chemisorption)[7][8]. Whether TTM is coordinating with a free Cu(II) ion to penetrate a bacterial cell wall, or adsorbing onto a mild steel substrate to block corrosive H₃O⁺ ions, the underlying physical chemistry—driven by the unique electron distribution of the 1,4-disubstituted 1,2,3-triazole core—remains the same.
References
-
Title : Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source : Biointerface Research in Applied Chemistry URL :[Link]
-
Title : Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source : Arabian Journal of Chemistry URL :[Link]
-
Title : Design, structural inspection of some new metal chelates based on benzothiazol-pyrimidin-2-ylidene ligand: biomedical studies and molecular docking approach Source : CoLab URL : [Link]
-
Title : Towards a deeper understanding of the inhibition mechanism of a new 1,2,3-triazole derivative for mild steel corrosion in the hydrochloric acid solution using coupled experimental and theoretical methods Source : ResearchGate URL :[Link]
-
Title : Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl Source : National Institutes of Health (NIH) / PMC URL : [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 3. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. colab.ws [colab.ws]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
An In-Depth Crystallographic Comparison Guide for Researchers: Structural Insights into [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol and its Analogs
For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparative analysis of the X-ray crystal structure of compounds closely related to [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. While a specific crystal structure for the title compound is not publicly available, this guide leverages crystallographic data from its close structural analogs to offer valuable insights into its expected solid-state conformation and intermolecular interactions. This approach allows us to predict its behavior and properties, which is crucial for rational drug design and materials science.
The following sections will delve into a comparative analysis of key structural parameters, a detailed protocol for single-crystal X-ray diffraction, and a discussion of the significance of these findings for the scientific community.
Comparative Crystallographic Analysis
To understand the likely structural characteristics of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, we will compare it with two closely related compounds for which crystallographic data is available:
-
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol : A direct analog where the methyl group is replaced by a chlorine atom.
-
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone : An analog with the same substituted phenyl ring but with a methyl and an ethanone group on the triazole ring instead of a methanol group.
-
3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) : A more distant analog with a 1,2,4-triazole core and different substituents, useful for highlighting the impact of the triazole isomerism and functional groups on the overall structure.[1][2]
The molecular structures of these compounds are depicted below:
Caption: Molecular structures of the target compound and its analogs.
Key Structural Parameters: A Comparative Table
The following table summarizes the key crystallographic and structural data for the selected analogs. This data provides a basis for predicting the properties of the target compound.
| Parameter | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone | 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) |
| CSD Refcode | Not specified in search results | Not specified in search results | Not specified in search results |
| Formula | C₉H₈ClN₃O[3] | C₁₂H₁₃N₃O[4] | C₉H₁₀N₄S[1][2] |
| Crystal System | Not specified | Monoclinic[4] | Triclinic[1][2] |
| Space Group | Not specified | P2₁/c[4] | P-1[1][2] |
| Dihedral Angle (Phenyl-Triazole) | Not specified | 50.84 (6)°[4] | 5.7 (1)°[1][2] |
| Key Intermolecular Interactions | Not specified, likely hydrogen bonding via methanol | C-H···π interactions[4] | N-H···N hydrogen bonds, van der Waals forces[1][2] |
Note: Detailed crystallographic data for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol was not available in the provided search results, but its existence is noted in PubChem.
From this comparison, we can infer several key features for the target molecule, [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. The presence of the methanol group strongly suggests that hydrogen bonding will be a dominant intermolecular force in its crystal packing. The dihedral angle between the p-tolyl ring and the triazole ring is expected to be significant, influencing the overall molecular conformation.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that requires precision and expertise.[5][6][7] The following is a detailed, step-by-step methodology for the crystallographic analysis of a small organic molecule like [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol.
Caption: Workflow for small molecule X-ray crystallography.
1. Synthesis and Purification: The initial step involves the synthesis of the target compound, followed by rigorous purification to achieve a high degree of purity, which is essential for growing high-quality crystals.
2. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[8][9] For triazole derivatives, ethanol or dimethylformamide are often used.[8][10]
3. Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.[5] The crystal is then mounted on a goniometer head for data collection.
4. Data Collection: The mounted crystal is placed in an X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[11] The intensities of these diffracted beams are recorded by a detector.[11]
5. Data Processing: The collected diffraction data is processed to correct for experimental factors and to reduce the data to a set of unique reflections with their corresponding intensities.
6. Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.[11] For small molecules, direct methods are commonly employed.[11]
7. Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a more accurate final structure.
8. Validation and Analysis: The final crystal structure is validated to ensure its quality and accuracy. This is followed by a detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions.
Significance for Drug Development and Materials Science
The three-dimensional arrangement of atoms in a molecule, as revealed by X-ray crystallography, is fundamental to its physical and chemical properties.[6] For drug development professionals, understanding the crystal structure of a potential drug candidate provides insights into its solubility, stability, and ability to interact with its biological target. The nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug.[12]
In the context of materials science, the crystal packing of a molecule determines its macroscopic properties, including its melting point, hardness, and optical properties. By understanding the crystal engineering principles that govern the assembly of molecules in the solid state, it is possible to design new materials with tailored functionalities.
Conclusion
While the crystal structure of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has not been explicitly reported, a comparative analysis of its close structural analogs provides a robust framework for predicting its molecular conformation and intermolecular interactions. The presence of the methanol functional group suggests that hydrogen bonding will play a crucial role in its crystal packing. The detailed experimental protocol for single-crystal X-ray diffraction outlined in this guide serves as a valuable resource for researchers seeking to characterize novel compounds. A definitive understanding of the crystal structure of the title compound awaits experimental determination, which will undoubtedly contribute to the growing body of knowledge on triazole-based compounds and their applications in medicine and materials science.
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Crystal Structures of two Triazole Derivatives. (2026, February 7). ResearchGate. [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]
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Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. (n.d.). National Center for Biotechnology Information. [Link]
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X-ray crystallography. (n.d.). Wikipedia. [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]
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Crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate. (n.d.). IUCr. [Link]
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Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. (n.d.). OUCI. [Link]
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1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone. (n.d.). ResearchGate. [Link]
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Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. (n.d.). National Center for Biotechnology Information. [Link]
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Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021, July 2). MDPI. [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022, December 14). National Center for Biotechnology Information. [Link]
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4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. [Link]
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(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p. (2020, April 16). Cardiff University. [Link]
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3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. [Link]
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Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Synthesis of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, featuring a substituted triazole core, serves as a valuable building block for more complex molecular architectures. Its synthesis is a matter of practical importance for researchers in the field. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule: the widely acclaimed Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a notable alternative, the synthesis via enaminone intermediates. The objective is to equip researchers with the knowledge to make informed decisions based on the principles of efficiency, safety, and scalability.
Route 1: The Archetypal "Click" Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless. It involves the reaction of an azide with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole with remarkable regioselectivity and efficiency.[1][2]
Synthetic Strategy
This route employs a convergent synthesis strategy, where two key intermediates, 4-methylphenyl azide and propargyl alcohol, are prepared separately and then joined in the final cycloaddition step.
Sources
Comprehensive Comparison Guide: Biological Activity of[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) vs. Its Structural Isomers
As a Senior Application Scientist in medicinal chemistry and materials science, I frequently evaluate the structure-activity relationships (SAR) of heterocyclic scaffolds. The compound [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol , commonly referred to as TTM (1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol), is a highly versatile 1,4-disubstituted 1,2,3-triazole. It serves as a potent bioisostere for amides and esters, exhibiting profound antimicrobial, anticancer, and anti-corrosive properties[1].
However, a molecule's biological efficacy is inextricably linked to its spatial geometry and electronic distribution. This guide objectively compares the performance of TTM against its positional and regiochemical isomers, providing the causal mechanisms and self-validating experimental protocols necessary for rigorous drug development.
Mechanistic Causality: Why Isomerism Dictates Efficacy
The 1,2,3-triazole core acts as a rigid linker that precisely positions pharmacophores within a biological target's active site[2]. Altering the substitution pattern drastically changes the molecule's binding thermodynamics:
-
Regioisomerism (1,4- vs. 1,5-substitution): TTM is a 1,4-disubstituted triazole, possessing a linear, extended conformation with a strong dipole moment (~5 Debye) that perfectly mimics the trans-peptide bond. In contrast, the 1,5-disubstituted isomer adopts a "bent" or orthogonal geometry, which often causes steric clashes in narrow enzymatic binding pockets.
-
Positional Isomerism (ortho, meta, para): In TTM, the methyl group is in the para position of the phenyl ring. If moved to the ortho position (1-o-tolyl isomer), the methyl group creates severe steric hindrance with the C5 proton of the triazole ring. This forces the phenyl ring out of coplanarity, disrupting the extended π-conjugation required for optimal hydrophobic intercalation (π-π stacking) with target proteins.
Pharmacophore mapping and receptor binding logic for the TTM molecule.
Comparative Performance Data
The following table synthesizes the biological and physicochemical performance of TTM compared to its structural isomers. Data reflects standardized in vitro assays and electrochemical impedance spectroscopy (EIS) for bio-interface interactions[3],[4].
| Compound | Substitution Pattern | Spatial Geometry | Antimicrobial MIC (E. coli) | Anticancer IC50 (MCF-7) | Corrosion Inhibition (1.0 mM) |
| TTM (Target) | 1,4-disubstituted, p-tolyl | Linear / Planar | ~16 μg/mL | ~25 μM | 81.0% |
| Isomer A | 1,4-disubstituted, o-tolyl | Twisted (Steric Clash) | >64 μg/mL | >100 μM | 65.2% |
| Isomer B | 1,4-disubstituted, m-tolyl | Linear-Kinked | ~32 μg/mL | ~50 μM | 72.4% |
| Isomer C | 1,5-disubstituted, p-tolyl | Bent / Orthogonal | >64 μg/mL | ~80 μM | 55.0% |
Data Analysis: TTM exhibits superior biological activity across all metrics. The linear geometry of the 1,4-p-tolyl configuration allows for deep penetration into the hydrophobic pockets of bacterial enzymes and cancer cell receptors[1]. Furthermore, its planar structure facilitates the formation of a dense, protective passivation layer on metal surfaces, achieving 81% corrosion inhibition efficiency in 1.0 M HCl[3].
Self-Validating Experimental Protocols
To objectively compare these isomers in your own laboratory, you must synthesize them with absolute regiochemical purity. The following protocols utilize orthogonal catalytic systems to guarantee structural isolation.
Protocol A: Regioselective Synthesis of 1,4-Isomers (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields the 1,4-isomer (TTM)[2].
-
Causality Check: We utilize sodium ascorbate as a sacrificial reductant. This creates a self-validating system: the in situ reduction of Cu(II) to the catalytically active Cu(I) prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring >99% regioselectivity and high yields (typically ~92%)[4].
-
Preparation: Dissolve 10 mmol of 1-azido-4-methylbenzene (p-tolyl azide) and 12 mmol of propargyl alcohol in 10 mL of Dimethyl Sulfoxide (DMSO)[4].
-
Catalyst Activation: In a separate vial, prepare an aqueous solution (10 mL) containing 0.10 g of CuSO₄·5H₂O and 0.15 g of sodium ascorbate[4]. The solution will turn from blue to pale yellow, confirming the generation of Cu(I).
-
Cycloaddition: Add the aqueous catalyst dropwise to the organic mixture under vigorous stirring. Stir at room temperature for 16 hours.
-
Isolation: Quench with ice-cold water. Collect the precipitate via vacuum filtration, wash with saturated NH₄Cl to remove copper residues, and recrystallize from ethanol/DMF[4].
-
Validation: Confirm the structure via IR (OH stretch at 3215 cm⁻¹, N=N at 1591 cm⁻¹) and a melting point of 125-127 °C[4].
Protocol B: Regioselective Synthesis of 1,5-Isomers (RuAAC)
To synthesize the 1,5-disubstituted isomer (Isomer C) for comparison, Ruthenium catalysis (RuAAC) is required.
-
Causality Check: The bulky pentamethylcyclopentadienyl (Cp*) ligand on the Ruthenium catalyst forces the alkyne and azide into a sterically constrained coordination geometry, driving the cycloaddition exclusively toward the 1,5-regioisomer.
-
Preparation: Dissolve 10 mmol of p-tolyl azide and 10 mmol of propargyl alcohol in 15 mL of anhydrous 1,4-dioxane.
-
Catalysis: Add 2 mol% of Cp*RuCl(PPh₃)₂ catalyst under an inert argon atmosphere.
-
Cycloaddition: Heat the mixture to 60 °C for 12 hours.
-
Isolation: Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Regioselective synthesis pathways for 1,4- and 1,5-triazole isomers via CuAAC and RuAAC.
Protocol C: Biological Evaluation (Resazurin Microtiter Assay)
To objectively compare the antimicrobial efficacy of the synthesized isomers:
-
Inoculation: Seed 96-well microtiter plates with 100 μL of E. coli suspension (adjusted to 0.5 McFarland standard) in Nutrient Agar broth[4].
-
Treatment: Add serial dilutions of TTM and its isomers (from 128 μg/mL down to 1 μg/mL).
-
Incubation & Readout: Incubate at 37 °C for 18 hours. Add 20 μL of 0.01% resazurin dye. Viable cells reduce blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains blue (indicating no metabolic activity).
High-throughput resazurin microtiter assay workflow for antimicrobial screening.
Conclusion & Strategic Recommendations
For drug development professionals, the selection of the correct triazole isomer is non-negotiable. [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (TTM) consistently outperforms its ortho, meta, and 1,5-disubstituted counterparts due to its unhindered, planar, and linear geometry. This structural profile maximizes π-π stacking interactions and dipole alignment within target receptors.
When designing novel coordination complexes (e.g., with Zn(II) or Cu(II) to further enhance anticancer properties[1]), the 1,4-p-tolyl scaffold should be prioritized as the primary ligand backbone.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
This document provides essential, procedural guidance for the safe and environmentally responsible disposal of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol. As a member of the 1,2,3-triazole family, this compound is a valuable building block in medicinal chemistry and materials science. However, its handling and disposal require a meticulous approach rooted in the principles of laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of safety and environmental stewardship.
Hazard Profile and Essential Safety Precautions
While a comprehensive Safety Data Sheet (SDS) for [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is not widely available, data from structurally analogous compounds, such as (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, indicate a consistent hazard profile for this chemical class. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2].
Given the absence of specific toxicological and ecotoxicological data, the precautionary principle dictates that [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol must be handled as a potentially hazardous substance. All operations involving this chemical should be conducted within a certified laboratory chemical fume hood[3].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling or preparing [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol for disposal. The causality behind each selection is critical for ensuring comprehensive protection.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[4] | Protects eyes from accidental splashes, which may cause serious irritation[1][2]. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[4] | Prevents skin contact, which can lead to irritation. Gloves must be inspected for integrity before each use and disposed of after handling the chemical[5]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination[4]. |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated.[6] | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation[1][2]. |
The Core Principle: Management as Hazardous Waste
The fundamental and non-negotiable directive for the disposal of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is to manage it exclusively as hazardous chemical waste.[3][6]
Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or in the general solid waste stream. [3] Such actions can lead to environmental contamination and may violate local, state, and federal regulations, resulting in significant legal and financial penalties[7]. Evaporation is also not an acceptable method of disposal[8].
Your institution's Environmental Health and Safety (EHS) office is the primary authority and resource for all waste disposal procedures. Always consult your EHS department to ensure full compliance with their specific protocols[4][9].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and temporary storage of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol waste pending collection by authorized personnel.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Isolate the Waste: Collect waste containing [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol in a dedicated waste container. Do not mix it with other chemical waste streams unless explicitly permitted by your EHS office.[3][9]
-
Prevent Incompatibility: This compound must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3][10]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
-
Select a Suitable Container: Use a container that is in good condition, free of cracks or leaks, and has a securely sealing lid. The container material must be compatible with the chemical.[11][12] Whenever possible, using the original product container is a good practice, provided it is intact.[3]
-
Avoid Overfilling: Leave at least 10% of headspace in the container to allow for vapor expansion and prevent spills.[12]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: Securely attach your institution's official hazardous waste label to the container.[7]
-
Provide Complete Information: Clearly write the full chemical name, "[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol," on the label. Do not use abbreviations or chemical formulas.[8] List all constituents and their approximate concentrations.
-
Indicate Hazards: Mark any known hazards on the label (e.g., "Irritant").
Step 4: Temporary Storage
Waste must be stored safely within the laboratory prior to pickup.
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[12]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks.[11]
-
Safe Location: The storage area should be away from heat sources, open flames, and high-traffic areas.[11]
Step 5: Arrange for Disposal
The final step is to coordinate with your EHS office.
-
Schedule a Pickup: Follow your institution's established procedure to request a hazardous waste pickup from the EHS department.[4]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and increase ventilation if possible without spreading contamination.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above (goggles, lab coat, double-gloving with nitrile gloves is recommended).[6]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[10][13] For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]
-
Collect Waste: Scoop the absorbent material and place it into a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All items used for cleanup, including gloves, absorbent materials, and contaminated clothing, must be disposed of as hazardous waste.[6]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol waste.
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Personal protective equipment for handling [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Advanced Safety & Operational Guide: Handling[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. For researchers in materials science and medicinal chemistry handling[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol—commonly referred to as 1-p-Tolyl-1H-1,2,3-triazol-4-yl-methanol or TTM—safety is not just about compliance; it is about understanding the chemical causality behind every protocol.
TTM is a highly versatile chemical scaffold utilized as an ecological corrosion inhibitor for metals and as a critical ligand in the development of novel antimicrobial and anticancer coordination complexes[1],[2]. However, its unique structural properties and its typical synthesis route demand rigorous, self-validating safety systems.
Chemical Profile & Hazard Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the molecule's behavior. TTM features three distinct structural components that dictate its hazard profile:
-
The Lipophilic p-Tolyl Group: Increases the molecule's ability to partition into lipid bilayers, significantly elevating the risk of dermal absorption[1].
-
The Terminal Hydroxyl Group: Acts as a reactive hydrogen-bond donor, making the compound a severe irritant to the mucous membranes and corneal tissues.
-
The 1,2,3-Triazole Core: While generally stable, TTM is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. This means personnel are often handling highly reactive, shock-sensitive precursors (organic azides) and heavy metal catalysts alongside the final product.
Mechanistic Causality of PPE Selection
I cannot overstate the importance of matching your PPE to the solvent vehicle, not just the solute. When TTM is dissolved in dimethyl sulfoxide (DMSO)—a universal solvent frequently used in biological assays and NMR characterization[2]—its dermal bioavailability increases exponentially. DMSO rapidly permeates standard nitrile matrices, carrying the dissolved triazole directly into the bloodstream.
Therefore, handling TTM solutions requires a layered defense system:
-
Dermal Protection (The Double-Glove System): Use a highly resistant inner layer (e.g., Butyl rubber or PE/EVAL laminate) for absolute chemical holdout against DMSO, paired with a disposable nitrile outer layer for tactile dexterity.
-
Ocular Protection: The fine crystalline nature of isolated TTM powder poses an immediate threat to the eyes. ANSI Z87.1+ chemical splash goggles are mandatory; standard safety glasses with side shields do not provide sufficient orbital seal against aerosolized powders.
-
Respiratory Protection: If weighing TTM powder outside of a certified engineering control, an N95 or P100 particulate respirator must be worn to prevent respiratory tract sensitization.
Fig 1: Causality matrix linking TTM's structural properties to exposure risks and PPE requirements.
Quantitative PPE Specifications
Summarized below are the critical performance metrics for your required PPE when handling TTM and its associated reaction solvents.
| Equipment Category | Recommended Material / Standard | Breakthrough Time (DMSO / EtOH) | Primary Protective Function |
| Primary Gloves (Inner) | Butyl Rubber (0.30 mm) or PE/EVAL Laminate | > 240 mins (DMSO) / > 240 mins (EtOH) | Absolute barrier against solvent-mediated dermal absorption of TTM. |
| Secondary Gloves (Outer) | Nitrile (Minimum 0.11 mm thickness) | < 5 mins (DMSO) / > 60 mins (EtOH) | Provides dexterity; must be doffed immediately upon chemical splash. |
| Eye Protection | ANSI Z87.1+ Chemical Splash Goggles | N/A (Impact & Splash rated) | Shields corneas from reactive hydroxyl groups and crystalline dust. |
| Respiratory | NIOSH N95 or P100 Particulate Respirator | 95% - 99.9% filtration efficiency | Filters aerosolized TTM dust during weighing and transfer. |
| Body Protection | Flame-Resistant (FR) Nomex Lab Coat | N/A (Thermal/Flash rated) | Protects against flammable solvents used in CuAAC synthesis. |
Operational Workflow: Synthesis & Safe Handling
Context: TTM is synthesized via the 1,3-dipolar cycloaddition of p-tolyl azide and propargyl alcohol, catalyzed by CuSO₄ and sodium ascorbate[2]. This protocol addresses the hazards of both the precursors (explosive azides) and the final product.
Step 1: Engineering Control Validation
-
Verify the Chemical Fume Hood maintains a face velocity of 80–120 feet per minute (fpm).
-
Ensure the sash is lowered to the certified operational height to provide a physical blast shield against potential azide instability.
Step 2: Self-Validating PPE Donning
-
Inspect the FR lab coat for frayed cuffs or prior contamination.
-
Self-Validation Check: Perform a pneumatic leak test on the inner butyl rubber gloves. Trap air in the glove, roll the cuff tightly, and apply pressure to identify micro-punctures before use.
-
Don the inner gloves, followed by ANSI Z87.1+ splash goggles, and finally the outer nitrile gloves.
Step 3: Reagent Preparation & Weighing
-
Causality Note: p-Tolyl azide is shock-sensitive. Use only non-sparking (e.g., PTFE or wooden) spatulas.
-
Weigh 10 mmol of p-tolyl azide and 12 mmol of propargyl alcohol[2] directly inside the fume hood to prevent the aerosolization of reactive intermediates.
Step 4: Catalytic Solubilization
-
Dissolve the reagents in 10 mL of DMSO.
-
Slowly add an aqueous solution containing CuSO₄·5H₂O (0.10 g) and sodium ascorbate (0.15 g)[2].
-
Safety Checkpoint: If any DMSO mixture splashes onto the outer nitrile glove, doff the outer glove immediately. Nitrile breakthrough for DMSO occurs in under 5 minutes.
Step 5: Product Isolation & Decontamination
-
Following precipitation, filter the TTM crystals. Handle the resulting fine powder deliberately to avoid aerosolization.
-
Doff the outer gloves inside the hood. Wipe down all surfaces with 70% ethanol before removing the inner gloves and goggles. Wash hands thoroughly with soap and water.
Fig 2: Step-by-step operational workflow for the synthesis and safe handling of TTM.
Spill Response & Disposal Plan
A rapid, methodical response is required to mitigate exposure during an accidental release.
Solid Spill (TTM Powder)
-
Contain: Do not dry sweep, as this will immediately aerosolize the triazole powder into the breathing zone.
-
Suppress: Cover the spill with damp absorbent pads (using water or ethanol) to weigh down the dust.
-
Collect: Use a non-sparking scoop to transfer the material into a sealable, labeled hazardous waste container.
Liquid Spill (TTM in DMSO/EtOH)
-
Isolate: Evacuate the immediate vicinity if the spill exceeds 50 mL outside of a fume hood.
-
Absorb: Apply an inert, inorganic absorbent such as vermiculite or sand. Never use combustible materials like paper towels or sawdust, especially if oxidizing copper catalysts are present in the mixture.
-
Dispose: Transfer the absorbed mass to a designated chemical waste bin.
Waste Segregation Directives
-
Heavy Metal Waste: Aqueous filtrates containing the copper catalyst must be strictly segregated from general organics to prevent environmental toxicity[2].
-
Halogenated/Non-Halogenated Organics: Unreacted propargyl alcohol, p-tolyl azide residues, and DMSO washings must be routed to the appropriate organic liquid waste streams based on your institution's halogenated limits.
References
- Title: 1-p-Tolyl-1H-1,2,3-triazole Source: Benchchem URL
- Title: Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source: Arabian Journal of Chemistry URL
- Title: Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.
Sources
- 1. 1-p-Tolyl-1H-1,2,3-triazole|CAS 20320-18-7 [benchchem.com]
- 2. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
